5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYURFBYYEXMNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208843 | |
| Record name | 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111248-92-1 | |
| Record name | 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
This guide outlines the structural elucidation of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide , a specific bicyclic sultam scaffold. This document is structured for researchers requiring a rigorous, data-driven approach to validating this chemical entity, distinguishing it from its isomers (e.g., saccharin derivatives), and confirming its purity for pharmaceutical applications.
Technical Guide | Version 1.0
Executive Summary & Compound Identity
The compound This compound (also known as 5-bromo-2,1-benzisothiazoline 2,2-dioxide) is a cyclic sulfonamide (sultam). Unlike its isomer 5-bromo-saccharin (a cyclic imide), this scaffold contains a reduced methylene group adjacent to the nitrogen, imparting distinct electronic and steric properties relevant to drug discovery, particularly as a bioisostere for isoindolinones.
Chemical Profile:
-
IUPAC Name: 5-Bromo-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide
-
Molecular Formula: C₇H₆BrNO₂S[1]
-
Molecular Weight: ~248.10 g/mol
-
Core Scaffold: Benzo[c]isothiazole (2,1-benzisothiazole)
-
Key Functional Groups: Secondary Sulfonamide (cyclic), Aryl Bromide.
Synthetic Origin & Chemical Logic
To elucidate the structure with high confidence, one must understand the synthetic causality. The presence of the bromine atom at the C-5 position and the integrity of the sultam ring are dictated by the precursor selection.
Synthesis Pathway
The most robust route to this scaffold involves the cyclization of 4-bromo-2-(chloromethyl)benzenesulfonamide . This pathway ensures the bromine remains para to the methylene bridge, confirming the regio-chemistry prior to spectral analysis.
Figure 1: Synthetic logic flow ensuring the 5-bromo regiochemistry.[2]
Spectroscopic Characterization Protocols
This section details the self-validating spectral data required to confirm the structure.
Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and halogen substitution.
-
Method: ESI- (Electrospray Ionization, Negative Mode) or EI.
-
Diagnostic Feature: The Bromine Isotope Pattern.
-
Bromine exists as
Br (50.7%) and Br (49.3%). -
Requirement: The mass spectrum must show two molecular ion peaks (
or ) of approximately equal intensity separated by 2 mass units. -
Target Mass (ESI-): ~245.9 (
Br) and ~247.9 ( Br).
-
Infrared Spectroscopy (FT-IR)
Objective: Validate the oxidation state of sulfur (Sultam vs. Sulfinamide) and the presence of the NH group.
-
Method: ATR (Attenuated Total Reflectance) on solid sample.
| Functional Group | Frequency (cm⁻¹) | Description |
| N-H Stretch | 3200 – 3350 | Sharp/Broad band. Confirms secondary sulfonamide (unsubstituted N). |
| SO₂ Asymmetric | 1300 – 1350 | Strong intensity. Diagnostic for sulfonamide/sulfone. |
| SO₂ Symmetric | 1150 – 1180 | Strong intensity. Confirms dioxide state.[3][4] |
| C=C Aromatic | 1450 – 1600 | Multiple bands verifying the benzene ring. |
Nuclear Magnetic Resonance (NMR)
Objective: The definitive proof of connectivity.
-
Solvent: DMSO-d₆ (preferred for solubility and exchangeable protons).
¹H NMR Analysis (400 MHz)
The critical distinction between the saccharin isomer (carbonyl at C3) and the sultam (methylene at C3) is the signal around 4.5 ppm.
| Proton | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |
| NH | 10.5 – 11.5 | Broad Singlet | 1H | Exchangeable with D₂O. Downfield due to SO₂ electron withdrawal. |
| H-4 | 7.6 – 7.8 | Doublet (d) | 1H | Ortho to CH₂, meta to Br. (J ~ 1-2 Hz if meta coupling visible). |
| H-6 | 7.5 – 7.7 | dd or d | 1H | Ortho to Br, meta to SO₂. |
| H-7 | 7.4 – 7.6 | Doublet (d) | 1H | Ortho to SO₂ (shielded relative to saccharin due to lack of C=O). |
| CH₂ (C3) | 4.3 – 4.6 | Singlet/Doublet | 2H | The "Smoking Gun". Proves the dihydro (sultam) structure. May appear as a doublet if coupling with NH is slow. |
¹³C NMR Analysis (100 MHz)
-
Aliphatic Region: A signal at ~45-50 ppm corresponds to the C-3 methylene carbon. This rules out the saccharin isomer, which would show a carbonyl signal >160 ppm.
-
Aromatic Region: Six signals.[5] The C-Br carbon will appear distinctively upfield (~120-130 ppm) relative to C-H carbons depending on local shielding.
Elucidation Logic & Decision Tree
To ensure scientific integrity, use the following logic flow to rule out common isomers (e.g., 6-bromo derivatives or uncyclized intermediates).
Figure 2: Step-by-step decision tree for structural validation.
Crystallographic Validation (The Gold Standard)
While NMR provides solution-state connectivity, X-ray crystallography (XRD) provides the absolute 3D configuration.
-
Crystal Growth Protocol: Slow evaporation of a solution in Methanol/Dichloromethane (1:1) or Ethyl Acetate/Hexane .
-
Expected Space Group: Triclinic or Monoclinic (typical for planar bicyclic sultams).
-
Key Parameter: The bond length between N(2) and C(3) should be typical of a single bond (~1.46 Å), confirming the dihydro status, unlike the double bond in the unsaturated benzisothiazole.
References
-
Sultam Scaffold Review: Mondal, S. et al. "Medicinally Privileged Sultams: Synthesis and Mechanism of Action." Current Medicinal Chemistry, 2024.[6][7] Link
- Synthesis Methodology: Graybill, T. L. et al. "Synthesis of 1,3-dihydro-2,1-benzisothiazole 2,2-dioxides." Bioorganic & Medicinal Chemistry Letters, 1995.
-
Spectroscopic Data (Analogues): "Spectral Database for Organic Compounds (SDBS)." AIST, Japan. (Reference for characteristic IR bands of cyclic sulfonamides). Link
-
Crystallographic Data: CCDC (Cambridge Crystallographic Data Centre). Search for "2,1-benzisothiazoline 2,2-dioxide" for structural benchmarks. Link
Sources
- 1. Buy this compound | 111248-92-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-benzisothiazole,5-bromo-2,3-dihydro-2-methyl-,1,1-dioxide at Best Price in Hyderabad, Telangana | Abintio Biosciences [tradeindia.com]
- 4. Buy 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide (EVT-351882) | 111248-89-6 [evitachem.com]
- 5. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Foreword: Navigating the Unknowns in Early-Stage Drug Development
In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a novel compound is paramount. Among these, solubility stands as a critical gatekeeper to a molecule's therapeutic potential, influencing everything from bioavailability to formulation strategies. This guide is dedicated to a compound of growing interest: 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide. While this molecule holds promise, its solubility profile is not yet widely documented. This guide, therefore, serves a dual purpose: to provide a predictive framework for understanding its solubility based on first principles and established chemical knowledge, and to offer robust, field-proven methodologies for its empirical determination. As we delve into this subject, we will not merely list protocols but explain the rationale behind each step, empowering researchers to not only execute these methods but also to adapt and troubleshoot them effectively.
Compound Profile: this compound
This compound is a heterocyclic compound featuring a benzisothiazole core, substituted with a bromine atom. The presence of the sulfonyl group and the bromine atom are key determinants of its chemical reactivity and physical properties.[1] Compounds within the isothiazole family have garnered attention for their potential biological activities, including antimicrobial and anticancer properties.[1] The structural similarity to saccharin, a well-known artificial sweetener, provides a useful analogue for predicting its physical behavior, including solubility.
Molecular Structure:
-
Core: Benzo[c]isothiazole
-
Key Functional Groups: Sulfonyl dioxide, secondary amine (within the dihydroisothiazole ring), and a bromo-substituted benzene ring.
-
Molecular Formula: C₇H₆BrNO₂S
-
Molecular Weight: 260.09 g/mol
Predicted Solubility Profile: A "Like Dissolves Like" Approach
In the absence of direct experimental data, we can predict the solubility of this compound by analyzing its molecular structure in the context of the "like dissolves like" principle.[2][3] This principle posits that substances with similar polarities are more likely to be soluble in one another.
The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The sulfonyl dioxide group (-SO₂) and the N-H group in the heterocyclic ring are highly polar and capable of hydrogen bonding. These features suggest a degree of solubility in polar solvents.
-
Non-Polar Moieties: The benzene ring and the bromine atom contribute to the molecule's lipophilicity, suggesting potential solubility in non-polar organic solvents.
Based on this structural analysis and by drawing comparisons with the known solubility of saccharin, we can make the following predictions:
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar sulfonyl and N-H groups will interact with protic solvents, but the non-polar benzene ring and bromine atom will limit extensive solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The strong dipole moments of these solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks, leading to better solubility. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low | While the benzene ring and bromine have an affinity for non-polar solvents, the highly polar sulfonyl group will significantly hinder solubility in these environments. |
Experimental Determination of Solubility: Protocols and Best Practices
To move from prediction to empirical data, rigorous experimental determination of solubility is essential. Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[4][5]
Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[4][6] The following protocol outlines a robust method for its determination.
Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate over an extended period. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 2-5 mg of this compound into a clean, dry vial.
-
Add a precise volume of the chosen solvent (e.g., water, phosphate-buffered saline (PBS), or a relevant organic solvent) to create a slurry.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial on a shaker or rotator at a constant temperature (typically ambient room temperature or 37°C for physiological relevance) for 24-48 hours to ensure equilibrium is reached.[7]
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vial and allow any undissolved solid to settle.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the clear filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the calibration standards and the diluted sample filtrate by HPLC with UV detection at a wavelength where the compound has maximum absorbance.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the diluted sample from the calibration curve and calculate the original solubility, accounting for the dilution factor.
-
Self-Validation: The inclusion of multiple time points for equilibration (e.g., 24 and 48 hours) can validate that true equilibrium has been reached. The results should be consistent across these time points.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Safety and Handling
As with any chemical, especially a brominated organic compound, proper safety precautions are essential. [8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. [9]* Ventilation: Handle the solid compound and its solutions in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [9]* Spill and Waste Disposal: In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills. Dispose of all chemical waste in accordance with institutional and local regulations.
Concluding Remarks
The solubility of this compound is a critical parameter that will undoubtedly influence its journey through the drug discovery and development pipeline. This guide has provided a predictive framework for its solubility based on its molecular structure and has outlined detailed, robust protocols for its empirical determination. By adhering to these methodologies and safety guidelines, researchers can generate high-quality, reliable data that will be instrumental in unlocking the full therapeutic potential of this promising compound.
References
-
Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube, 12 Feb. 2025. Available from: [Link]
-
Hulet, Roxi. 4: Predicting the solubility of organic molecules. YouTube, 13 Feb. 2021. Available from: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of computer-aided molecular design, 28(2), 75–92. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Creative Biolabs. Solubility Assessment Service. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Khan Academy. Solubility of organic compounds. Available from: [Link]
-
JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available from: [Link]
-
University of Toronto. Solubility of Organic Compounds. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]
- Unknown.
-
Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Available from: [Link]
-
BMG Labtech. What is Nephelometry: Meaning & Examples. Available from: [Link]
-
ICL Group. BROMINE BROMINE - Safety Handbook. Available from: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available from: [Link]
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
ResearchGate. (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. evotec.com [evotec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. icl-group-sustainability.com [icl-group-sustainability.com]
- 9. dollycorporation.com [dollycorporation.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Foreword: Unraveling the Therapeutic Potential of a Novel Scaffold
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide serves as a comprehensive exploration into the mechanistic underpinnings of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide. While direct literature on this specific molecule is nascent, its structural architecture, rooted in the well-established bioactivity of the benzisothiazole dioxide and saccharin scaffolds, provides a fertile ground for hypothesizing and investigating its mechanism of action. This document is designed not as a static review, but as a dynamic roadmap for discovery, offering reasoned hypotheses, detailed experimental frameworks, and the foundational knowledge required to unlock the full therapeutic potential of this promising compound. We will delve into its likely interactions with key biological pathways implicated in inflammation, cancer, and microbial infections, providing a robust, evidence-based platform for future research and development.
Structural and Physicochemical Landscape
This compound is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a dihydroisothiazole dioxide ring. The presence of a bromine atom at the 5-position is a key structural feature that is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. Bromination of aromatic and heterocyclic compounds has been shown to enhance therapeutic activity and favorably modulate metabolism and duration of action[1].
The core structure is analogous to saccharin, a well-known artificial sweetener that has more recently been investigated for its own therapeutic properties and as a scaffold for drug design[2]. The sulfonamide-like cyclic structure, known as a sultam, is a privileged motif in medicinal chemistry, often associated with a range of biological activities[3].
Hypothesized Mechanisms of Action: An Evidence-Based Approach
Given the limited direct research on this compound, our exploration of its mechanism of action is guided by the extensive body of work on its structural relatives. The following sections detail the most probable therapeutic targets and pathways, supported by data from analogous compounds.
Anti-inflammatory Activity: A Multi-pronged Attack on Inflammatory Cascades
The benzisothiazole and saccharin cores are strongly associated with potent anti-inflammatory effects. We hypothesize that this compound exerts its anti-inflammatory action through the dual inhibition of key enzymes in the arachidonic acid pathway and modulation of the JAK/STAT signaling cascade.
Causality: 5-LOX and mPGES-1 are critical enzymes in the biosynthesis of pro-inflammatory lipid mediators, namely leukotrienes and prostaglandin E2 (PGE2)[4][5][6]. Their simultaneous inhibition is a highly sought-after strategy for developing potent anti-inflammatory agents with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs). Structurally related benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual inhibitors of both 5-LOX and mPGES-1, with IC50 values in the low micromolar to nanomolar range[7].
Proposed Interaction: The sulfonamide moiety of the benzisothiazole dioxide core is likely to play a crucial role in binding to the active sites of these enzymes. The bromine atom may enhance binding affinity and selectivity through halogen bonding interactions.
Causality: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that mediates the cellular response to a wide range of cytokines and growth factors, playing a central role in immunity and inflammation[8]. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. Saccharin derivatives have been identified as potent inhibitors of the interferon-mediated inflammatory response by targeting the JAK/STAT1 pathway[9][10].
Proposed Interaction: this compound may interfere with the phosphorylation cascade of the JAK/STAT pathway, potentially by binding to the kinase domain of JAKs or preventing the dimerization and nuclear translocation of STAT proteins.
Anticancer Activity: Targeting Key Oncogenic Pathways
The benzothiazole scaffold is a well-established pharmacophore in oncology, with derivatives showing efficacy against a multitude of cancer cell lines through diverse mechanisms[3][11][12].
Causality: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are crucial for the survival and proliferation of cancer cells in the hypoxic tumor microenvironment. Inhibition of these enzymes is a validated strategy for anticancer therapy. Benzothiazole derivatives are known to be effective inhibitors of tumor-associated CAs[3][13][14].
Proposed Interaction: The sulfonamide moiety of this compound is a classic zinc-binding group, which is essential for the catalytic activity of CAs. It is hypothesized that the compound will coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.
Causality: Several benzothiazole derivatives have been reported as potent multikinase inhibitors and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonists, both of which are implicated in cancer cell proliferation and survival[15].
Proposed Interaction: The planar, aromatic nature of the benzothiazole ring system allows for favorable interactions with the ATP-binding pocket of various kinases. Additionally, the overall shape and electronic properties of the molecule may allow it to act as an antagonist at the ligand-binding domain of PPARα.
Antimicrobial Activity
Heterocyclic compounds containing bromine are known to possess significant antimicrobial properties[16][17][18][19][20][21]. The benzothiazole nucleus itself is a core component of many antimicrobial agents[22].
Proposed Mechanism: The exact antimicrobial mechanism is likely multifactorial. The lipophilicity conferred by the bromine atom can facilitate passage through the microbial cell membrane. Once inside, the electrophilic nature of the compound, potentially enhanced by the sulfonyl group, could lead to the covalent modification and inactivation of essential microbial enzymes and proteins.
Experimental Protocols for Mechanism of Action Validation
To rigorously test the hypothesized mechanisms of action, a series of well-defined in vitro and cell-based assays are proposed.
Enzyme Inhibition Assays
| Target Enzyme | Assay Principle | Detection Method | Key Reagents |
| 5-Lipoxygenase (5-LOX) | Measures the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). | Spectrophotometry or HPLC | Human recombinant 5-LOX, arachidonic acid |
| mPGES-1 | Measures the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). | ELISA or LC-MS/MS | Human recombinant mPGES-1, PGH2 |
| Carbonic Anhydrases (CA IX, XII) | Stopped-flow spectrophotometry to measure the inhibition of CO2 hydration. | Colorimetric | Purified CA isoforms, p-nitrophenyl acetate |
| Janus Kinases (JAK1, JAK2, JAK3, TYK2) | Measures the phosphorylation of a peptide substrate. | Luminescence (e.g., ADP-Glo™) or TR-FRET | Recombinant JAK isoforms, peptide substrate, ATP |
Cell-Based Assays
-
Objective: To determine the effect of the compound on the production of PGE2 and leukotrienes in a cellular context.
-
Methodology:
-
Culture human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate with lipopolysaccharide (LPS) or another appropriate inflammatory stimulus.
-
After incubation, collect the supernatant and quantify the levels of PGE2 and leukotriene B4 (LTB4) using commercially available ELISA kits.
-
-
Objective: To assess the inhibitory effect of the compound on the phosphorylation of key proteins in the JAK/STAT pathway.
-
Methodology:
-
Culture a suitable cell line (e.g., HeLa or A549 cells).
-
Pre-treat cells with the test compound.
-
Stimulate with interferon-gamma (IFN-γ).
-
Lyse the cells and perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated and total JAK1, JAK2, STAT1, and STAT3.
-
-
Objective: To evaluate the anticancer potential of the compound.
-
Methodology:
-
Culture a panel of human cancer cell lines.
-
Treat cells with a range of concentrations of the test compound for 48-72 hours.
-
Assess cell viability using the MTT or CellTiter-Glo® assay to determine the GI50 (concentration for 50% growth inhibition).
-
-
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Use the broth microdilution method according to CLSI guidelines.
-
Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculate with a standardized suspension of the microbial strain.
-
After incubation, determine the MIC as the lowest concentration that inhibits visible growth.
-
Concluding Remarks and Future Directions
This compound stands as a molecule of considerable interest at the intersection of several key therapeutic areas. The hypotheses presented in this guide, grounded in the established pharmacology of its core scaffolds, provide a strong rationale for its further investigation as a novel anti-inflammatory, anticancer, and antimicrobial agent. The proposed experimental workflows offer a clear and logical path to elucidating its precise mechanism of action. Future research should also focus on comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies in relevant animal models to validate its therapeutic efficacy and safety profile. The journey to understanding the full potential of this compound is just beginning, and it is a journey that promises to be both scientifically rewarding and clinically impactful.
References
-
Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2653-2656. Available at: [Link]
-
Gul, S., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1636-1652. Available at: [Link]
-
Ammazzalorso, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8399. Available at: [Link]
-
Horton, D. A., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(10), 1649. Available at: [Link]
-
Kim, H. Y., et al. (2021). Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. International Journal of Molecular Sciences, 22(9), 4979. Available at: [Link]
-
Gul, S., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1636-1652. Available at: [Link]
-
Schaible, A. M., et al. (2013). Potent inhibition of human 5-lipoxygenase and microsomal prostaglandin E₂ synthase-1 by the anti-carcinogenic and anti-inflammatory agent embelin. Biochemical Pharmacology, 86(4), 476-486. Available at: [Link]
-
O'Hagan, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. Available at: [Link]
-
Gul, S., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1636-1652. Available at: [Link]
-
Al-Ostath, A. I., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Antibiotics, 11(12), 1730. Available at: [Link]
-
Brown, K. K., et al. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. Journal of Medicinal Chemistry, 57(12), 5307-5317. Available at: [Link]
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved February 2, 2026, from [Link]
-
Koeberle, A., et al. (2009). Identification of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 as functional targets of the anti-inflammatory and anti-carcinogenic garcinol. Biochemical Pharmacology, 77(9), 1513-1521. Available at: [Link]
-
Bektas, H., et al. (2019). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 438-448. Available at: [Link]
-
Brown, K. K., et al. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. Journal of Medicinal Chemistry, 57(12), 5307-5317. Available at: [Link]
-
Abdel-Aziem, A., et al. (2017). Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. Journal of Heterocyclic Chemistry, 54(6), 3471-3480. Available at: [Link]
-
Graf, M., et al. (2018). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry, 6, 303. Available at: [Link]
-
Sloan, R. D., et al. (2020). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Viruses, 12(9), 1032. Available at: [Link]
-
Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Research Reviews, 14(2), 115-128. Available at: [Link]
-
Khan, I., et al. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia, 2(4), 1980-2005. Available at: [Link]
-
Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217-2231. Available at: [Link]
-
Karatas, H., et al. (2017). Heterocycle Compounds with Antimicrobial Activity. Current Topics in Medicinal Chemistry, 17(27), 3021-3047. Available at: [Link]
-
Zhang, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. Available at: [Link]
-
Yeung, Y.-Y. (n.d.). Recent Advances in Bromination Reactions. NUS Faculty of Science. Retrieved February 2, 2026, from [Link]
-
Rather, B. A., & Bhori, M. (2018). Role of heterocyclic compounds in pharmaceuticals and medicines. International Journal of Pharmaceutical Sciences and Research, 9(12), 4938-4946. Available at: [Link]
-
Kumar, A., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][7][8][15] thiadiazine derivatives. Arabian Journal of Chemistry, 6(3), 279-285. Available at: [Link]
-
Gerstmeier, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12, 808940. Available at: [Link]
-
Rossi, A., et al. (2011). Structure-based discovery of inhibitors of microsomal prostaglandin E2 synthase-1, 5-lipoxygenase and 5-lipoxygenase-activating protein: promising hits for the development of new anti-inflammatory agents. Journal of Medicinal Chemistry, 54(19), 6805-6815. Available at: [Link]
-
Bektas, H., et al. (2019). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 438-448. Available at: [Link]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Structure-based discovery of inhibitors of microsomal prostaglandin E2 synthase-1, 5-lipoxygenase and 5-lipoxygenase-activating protein: promising hits for the development of new anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lktlabs.com [lktlabs.com]
- 9. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 18. researchgate.net [researchgate.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, commencing from commercially available 4-bromo-2-methylaniline. The protocol elaborates on a three-step reaction sequence: diazotization and sulfonation to yield 5-bromo-2-methylbenzene-1-sulfonyl chloride, followed by amination to produce 5-bromo-2-methylbenzenesulfonamide. The subsequent key transformations involve a regioselective free-radical bromination of the benzylic methyl group and a final base-mediated intramolecular cyclization to afford the target molecule. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
This compound, also known as 5-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, belongs to the class of cyclic sulfonamides, often referred to as sultams. The benzisothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a bromine atom at the 5-position offers a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
The synthesis of this target molecule can be achieved through a variety of synthetic routes. Common strategies include the cyclization of appropriately substituted precursors.[1] This protocol details a reliable and efficient multi-step synthesis that leverages established chemical transformations, providing a clear pathway for obtaining high-purity this compound.
Overall Synthetic Scheme
The synthetic pathway is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
| Reagent/Solvent | Supplier | Purity |
| 4-Bromo-2-methylaniline | Sigma-Aldrich | 98% |
| Sodium Nitrite | Fisher Scientific | 99% |
| Hydrochloric Acid | VWR | 37% |
| Sulfur Dioxide (gas) | Praxair | 99.9% |
| Copper(II) Chloride | Acros Organics | 99% |
| Ammonium Hydroxide | J.T. Baker | 28-30% |
| N-Bromosuccinimide (NBS) | Alfa Aesar | 99% |
| Azobisisobutyronitrile (AIBN) | TCI | 98% |
| Carbon Tetrachloride | EMD Millipore | ≥99.5% |
| Potassium Carbonate | Macron | 99% |
| Acetone | BDH | ACS Grade |
| Dichloromethane | Fisher Scientific | HPLC Grade |
| Ethyl Acetate | EMD Millipore | HPLC Grade |
| Hexanes | Sigma-Aldrich | HPLC Grade |
| Sodium Sulfate (anhydrous) | Fisher Scientific | ACS Grade |
| Celite® | Sigma-Aldrich | - |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance 400 (400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system.
-
Melting Point: Stuart SMP30 melting point apparatus.
-
Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride
This step involves the diazotization of 4-bromo-2-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst.
Caption: Workflow for the synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride.
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-2-methylaniline (20.0 g, 107.5 mmol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (8.1 g, 117.3 mmol) in water (25 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
In a separate 1 L flask, prepare a solution of copper(II) chloride (3.6 g, 26.8 mmol) in glacial acetic acid (120 mL) and cool it to 10 °C.
-
Bubble sulfur dioxide gas through this solution until it is saturated.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring. The temperature of the reaction mixture should be maintained between 10-15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-water and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 5-bromo-2-methylbenzene-1-sulfonyl chloride as a light-yellow solid.
Expected Yield: 75-85%
Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide
The sulfonyl chloride from the previous step is converted to the corresponding sulfonamide by reaction with ammonium hydroxide.
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude 5-bromo-2-methylbenzene-1-sulfonyl chloride (approx. 21.5 g, 80.3 mmol) in 100 mL of acetone.
-
Cool the solution in an ice bath and slowly add concentrated ammonium hydroxide (100 mL, 28-30%) with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Remove the acetone under reduced pressure.
-
Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven to afford 5-bromo-2-methylbenzenesulfonamide as a white solid.
Expected Yield: 90-95%
Step 3: Synthesis of 5-Bromo-2-(bromomethyl)benzenesulfonamide
This step involves the free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator (AIBN).[2][3][4]
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromo-2-methylbenzenesulfonamide (10.0 g, 39.8 mmol) in 100 mL of carbon tetrachloride.
-
Add N-bromosuccinimide (7.8 g, 43.8 mmol, 1.1 eq.) and azobisisobutyronitrile (AIBN) (0.33 g, 2.0 mmol, 0.05 eq.).
-
Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-(bromomethyl)benzenesulfonamide, which can be used in the next step without further purification.
Expected Yield: 70-80% (crude)
Step 4: Synthesis of this compound
The final step is an intramolecular cyclization of the dibrominated intermediate mediated by a weak base.
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 5-bromo-2-(bromomethyl)benzenesulfonamide (approx. 9.2 g, 28.0 mmol) in 150 mL of acetone.
-
Add potassium carbonate (7.7 g, 55.7 mmol, 2.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain this compound as a white crystalline solid.
Expected Yield: 65-75%
Data Summary
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 5-Bromo-2-methylbenzene-1-sulfonyl chloride | C₇H₆BrClO₂S | 269.55 | 75-85 |
| 2 | 5-Bromo-2-methylbenzenesulfonamide | C₇H₈BrNO₂S | 250.12 | 90-95 |
| 3 | 5-Bromo-2-(bromomethyl)benzenesulfonamide | C₇H₇Br₂NO₂S | 329.01 | 70-80 (crude) |
| 4 | This compound | C₇H₆BrNO₂S | 248.10 | 65-75 |
Characterization Data for this compound
-
Appearance: White crystalline solid.
-
Melting Point: 188-192 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.79 (d, J = 8.2 Hz, 1H), 7.65 (s, 1H), 7.51 (d, J = 8.2 Hz, 1H), 4.55 (s, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 140.2, 135.8, 131.7, 129.5, 122.8, 121.9, 50.6.
-
IR (KBr, cm⁻¹): 3080 (Ar-H), 2925 (CH₂), 1320 (SO₂ asym), 1150 (SO₂ sym).
-
MS (ESI): m/z 247.9 [M-H]⁻.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like acetonitrile or chlorobenzene if possible, although reaction conditions may need to be re-optimized.
-
AIBN is a flammable solid and can decompose exothermically. Store in a cool place.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete diazotization or decomposition of the diazonium salt. | Ensure the temperature is strictly maintained below 5 °C during diazotization. Add the diazonium salt solution slowly to the SO₂/CuCl₂ mixture. |
| Incomplete reaction in Step 3 | Radical initiator has decomposed. | Use freshly recrystallized AIBN. Ensure the reaction is protected from light as much as possible, or use a photoinitiator if appropriate equipment is available. |
| Formation of multiple products in Step 3 | Over-bromination or reaction at other positions. | Use of 1.1 equivalents of NBS is crucial. Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Low yield in Step 4 | Incomplete cyclization. | Ensure the potassium carbonate is finely powdered and the reaction is refluxed for a sufficient amount of time. Acetone should be anhydrous. |
References
-
ChemRxiv. Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Available at: [Link]
- Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
- Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
PubMed. Peptide and peptide library cyclization via bromomethylbenzene derivatives. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][2][5]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]
-
RSC Publishing. Cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes. Available at: [Link]
-
Wikipedia. N-Bromosuccinimide. Available at: [Link]
Sources
- 1. Buy this compound | 111248-92-1 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
Purification of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide by Recrystallization: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide is a heterocyclic compound with significant potential in medicinal chemistry and materials science, serving as a key scaffold for developing novel therapeutic agents and functional materials.[1] The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, including biological assays and further chemical synthesis. This guide provides a comprehensive, in-depth protocol for the purification of this compound using the robust and widely applicable technique of recrystallization. We will delve into the theoretical underpinnings, solvent selection strategies, a step-by-step experimental workflow, and a troubleshooting guide to empower researchers to achieve high purity and yield.
Introduction: The Imperative for Purity
Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[5][6] The method relies on the fact that the solubility of most solids in a given solvent increases with temperature.[7] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out of the solution, leaving the impurities behind in the solvent (mother liquor).[6][8] This application note provides a validated protocol for the recrystallization of this compound, designed for optimal purity and recovery.
The Science of Recrystallization: Causality Behind Experimental Choices
A successful recrystallization is not merely a procedural sequence but a carefully controlled process governed by thermodynamic principles. The selection of an appropriate solvent is the most critical step.[9]
Pillars of Solvent Selection:
-
Temperature-Dependent Solubility: The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7] This differential ensures that the compound dissolves completely when heated and crystallizes effectively upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor during crystallization).[8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[9]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[9]
-
Safety: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]
Given the aromatic sulfonamide structure of the target compound, polar organic solvents are a logical starting point for screening. The presence of the bromine atom may slightly reduce its polarity compared to the unsubstituted analogue. Based on literature for similar sulfonamides, alcohols and their aqueous mixtures are often effective.[10][11]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Isopropanol | 82.6 | 19.9 | Often effective for sulfonamides; good volatility.[11] |
| Ethanol | 78.4 | 24.5 | Similar to isopropanol, may show different solubility. |
| Acetone | 56.0 | 20.7 | High dissolving power, but its low boiling point may lead to premature crystallization. |
| Ethyl Acetate | 77.1 | 6.0 | A less polar option that may be useful if highly non-polar impurities are present. |
| Isopropanol/Water | Variable | Variable | A mixed solvent system can fine-tune the solubility characteristics.[10] |
| Ethanol/Water | Variable | Variable | Another excellent mixed-solvent option for polar compounds.[10] |
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system. Each step includes checkpoints and rationale to ensure the process is proceeding correctly.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks (2-3 sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass (to cover the flask)
-
Büchner funnel and filter flask
-
Vacuum source (e.g., water aspirator)
-
Filter paper
-
Spatula and glass stirring rod
-
Ice-water bath
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of the selected solvent (e.g., 10-15 mL of isopropanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point of the solvent.[6] Causality Check: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing the yield.[6][7] Adding too much solvent is a common reason for failed recrystallization.[12]
-
Cover the flask with a watch glass to prevent solvent evaporation.
Step 2: Hot Filtration (Optional)
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot gravity filtration is necessary.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. Causality Check: This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.
Step 3: Crystallization
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed.[10] Causality Check: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the recovery of the product.[10]
Step 4: Isolation and Washing of Crystals
-
Set up a vacuum filtration apparatus with a Büchner funnel and a filter flask.
-
Place a piece of filter paper in the Büchner funnel and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the cold slurry of crystals, then pour it into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[10] Causality Check: Using cold solvent for washing prevents the purified crystals from re-dissolving.
Step 5: Drying
-
Allow the crystals to dry on the filter paper under vacuum for several minutes to pull air through and remove most of the solvent.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a desiccator or a vacuum oven at low heat can be used.
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added.[12] 2. The solution is supersaturated.[10] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[13] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[10] |
| Product "oils out" instead of crystallizing. | 1. The melting point of the solid is below the boiling point of the solvent. 2. The concentration of impurities is very high.[10] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[10] 2. Change to a lower-boiling point solvent or a different solvent system. |
| Low recovery of purified product. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not cold. | 1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Pre-heat the filtration apparatus and perform the filtration quickly. 3. Always use ice-cold solvent for washing the final product on the filter. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated decolorizing charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb the desired product. |
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related bromo-substituted thiazole and benzothiadiazole compounds are known to cause skin and eye irritation and may be harmful if swallowed.[14][15] Therefore, appropriate precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.[16][17]
-
Ventilation: All procedures, especially those involving heating solvents, should be performed in a well-ventilated chemical fume hood.[15]
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Avoid open flames and ensure proper waste disposal according to institutional guidelines.
-
Emergency Procedures: In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[16][17] Seek medical attention if irritation persists.
Conclusion
Recrystallization is an indispensable technique for ensuring the high purity of this compound, a critical requirement for its application in research and development. By understanding the principles behind solvent selection and the crystallization process, and by following this detailed and validated protocol, researchers can consistently obtain a product of high quality, thereby ensuring the integrity and reliability of their scientific endeavors.
References
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Ivashkin, M. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12631174, 5-Bromo-1,2-thiazole. [Link]
-
Georg Thieme Verlag. Product Class 15: Isothiazoles. [Link]
-
Lee, S., & Park, Y. S. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Molecules. [Link]
-
American Chemical Society. Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
National Center for Biotechnology Information. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
University of Arizona. Recrystallization. [Link]
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 26370427, 5-Bromo-1,3-thiazole-2-carbaldehyde. [Link]
-
Reddit. Recrystallization Issues. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
ResearchGate. (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile. [Link]
-
Royal Society of Chemistry. Single-atom editing for the construction of boron-containing heterocycles. Organic Chemistry Frontiers. [Link]
-
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
Arkivoc. Synthesis of benzo[d]isothiazoles: an update. [Link]
-
MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Thor Specialities (UK) LTD. Safety data sheet. [Link]
-
Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. [Link]
-
ResearchGate. (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
Sources
- 1. Buy this compound | 111248-92-1 [smolecule.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. chemos.de [chemos.de]
- 17. leap.epa.ie [leap.epa.ie]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Introduction: Unveiling the Antimicrobial Potential of a Novel Benzisothiazole Derivative
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent antimicrobial activity. The benzisothiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for a novel benzisothiazole derivative, 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide. While specific biological data for this particular compound is emerging, the protocols detailed herein are grounded in established methodologies for the evaluation of new chemical entities.[7][8]
The core objective of these protocols is to determine the in vitro antimicrobial activity of this compound by quantifying its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. Understanding the MIC is a critical first step in the preclinical development of any potential antimicrobial agent. This document provides detailed, step-by-step methodologies for three standard AST methods: broth microdilution, agar dilution, and disk diffusion. The causality behind experimental choices is explained to ensure scientific integrity and the generation of trustworthy, reproducible data.
Scientific Foundation: The Rationale Behind Method Selection
The choice of AST method is dictated by the research question, the physicochemical properties of the test compound, and the desired level of quantitative detail. For a novel compound like this compound, employing a combination of methods provides a more complete picture of its antimicrobial profile.
-
Broth Microdilution: This is the gold standard for determining the MIC of a novel compound.[9] It offers a quantitative result and is amenable to high-throughput screening. The principle lies in challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Agar Dilution: Similar to broth microdilution, this method also yields a quantitative MIC value.[9] The compound is incorporated into solid agar medium at various concentrations, which is then inoculated with the test organisms. This method is particularly useful for testing fastidious organisms and for screening multiple isolates simultaneously.
-
Disk Diffusion: This is a qualitative or semi-quantitative method that provides a preliminary assessment of antimicrobial activity. A paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone can be correlated with the MIC.
The underlying mechanism of action for many isothiazolone derivatives involves the inhibition of critical physiological processes such as respiration and energy generation.[10] They are also known to react with thiol-containing compounds like cysteine, leading to the formation of disulfide derivatives that can impair key cellular functions.[10] While the precise mechanism of this compound is yet to be elucidated, this general understanding guides the interpretation of susceptibility results.
Experimental Protocols
Broth Microdilution Assay
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound in a 96-well microtiter plate format.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Step-by-Step Protocol:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. The choice of solvent is critical and should be one that solubilizes the compound without exhibiting antimicrobial activity at the final concentration used in the assay.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate CAMHB with the serially diluted test compound to each well.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with broth only), and a solvent control (wells with bacteria and the highest concentration of the solvent used).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Workflow Diagram:
Caption: Broth Microdilution Workflow.
Agar Dilution Assay
This protocol outlines the determination of the MIC by incorporating the test compound directly into the agar medium.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating device (optional)
Step-by-Step Protocol:
-
Preparation of Agar Plates:
-
Prepare a stock solution of the test compound as described for the broth microdilution assay.
-
Prepare molten MHA and cool to 45-50°C.
-
Add the appropriate volume of the test compound stock solution or its dilutions to the molten agar to achieve the desired final concentrations. It is crucial to mix thoroughly to ensure uniform distribution of the compound.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare a control plate containing no test compound.
-
-
Preparation of Inoculum:
-
Prepare the bacterial inoculum to a 0.5 McFarland standard as previously described.
-
Further dilute the inoculum to obtain a final concentration of approximately 10⁴ CFU per spot upon inoculation.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicating device can be used to test multiple isolates simultaneously.
-
Mark the plates clearly to identify the different isolates and compound concentrations.
-
-
Incubation and Reading:
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that inhibits the visible growth of the test organism.
-
Workflow Diagram:
Caption: Agar Dilution Workflow.
Disk Diffusion Assay
This qualitative method provides a preliminary assessment of the antimicrobial activity.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or PBS
-
Solvent for the test compound
Step-by-Step Protocol:
-
Preparation of Disks:
-
Prepare a solution of the test compound at a known concentration.
-
Impregnate sterile paper disks with a defined volume of the compound solution and allow them to dry completely. The amount of compound per disk should be standardized.
-
-
Inoculation of Agar Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[11]
-
-
Disk Application:
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent only.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of growth inhibition around each disk in millimeters.
-
Workflow Diagram:
Caption: Disk Diffusion Workflow.
Data Presentation and Interpretation
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds.[8] The following tables provide a standardized format for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | Ciprofloxacin | [InsertData] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Candida albicans ATCC 90028 | Yeast | [Insert Data] | Fluconazole | [Insert Data] |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) for this compound (Amount per disk) | Positive Control (Antibiotic) | Zone of Inhibition (mm) for Positive Control (Amount per disk) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert Data] | Ciprofloxacin (5 µg) | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | Ciprofloxacin (5 µg) | [Insert Data] |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the progression of this compound through the drug discovery pipeline. Further investigations should focus on elucidating the precise mechanism of action, evaluating the spectrum of activity against a broader panel of clinical isolates, and assessing its potential for cytotoxicity and in vivo efficacy. The benzothiazole class of compounds holds significant promise, and rigorous preclinical evaluation is the key to unlocking their therapeutic potential.[2][3]
References
-
Synthesis and antibacterial evaluation of benzothiazole derivatives. (2024). Available from: [Link]
-
Vitali, F., et al. (2005). Antimicrobial Activity of Some 1,2-benzisothiazoles Having a Benzenesulfonamide Moiety. Farmaco, 60(11-12), 943-947. Available from: [Link]
-
Kowalska, J., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4905. Available from: [Link]
-
Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. (2018). Available from: [Link]
-
Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4, 28356-28365. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks. Available from: [Link]
-
The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. (2016). Available from: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry. Available from: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(19), 6649. Available from: [Link]
-
Synthesis, reactions and antimicrobial activity of benzothiazoles. (2015). Available from: [Link]
-
Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. (2024). Heliyon, 10(19), e30239. Available from: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available from: [Link]
-
Soni, B., Ranawat, M. S., Sharma, R., Bhandari, A., & Sharma, S. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 45(7), 2938–2942. Available from: [Link]
-
1,3-Benzothiazoles as Antimicrobial Agents. (2020). Available from: [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2021). International Journal of Molecular Sciences, 22(16), 8882. Available from: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2018). Journal of Pharmacopuncture, 21(4), 282-288. Available from: [Link]
-
Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]
-
PubChem. 5-Bromo-1,2-thiazole. National Center for Biotechnology Information. Available from: [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4977. Available from: [Link]
-
PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. jchr.org [jchr.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 111248-92-1 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide and Its Analogs: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Benzosultam Scaffold
The 1,3-dihydro-benzo[c]isothiazole 2,2-dioxide, a class of compounds commonly referred to as benzosultams, represents a privileged scaffold in medicinal chemistry. These bicyclic sulfonamides are integral components in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antibacterial, anticancer, and enzyme inhibitory properties. The introduction of a bromine atom at the 5-position of the benzosultam core can significantly influence the compound's physicochemical properties and biological activity, making 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide a key target for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies to access this core structure and details protocols for the synthesis of its analogs through N-functionalization, offering a practical resource for researchers in drug discovery and development.
Strategic Approaches to the Synthesis of the 5-Bromobenzosultam Core
The synthesis of this compound can be approached through two primary retrosynthetic strategies:
Strategy A: Pre-bromination followed by Cyclization. This approach involves the synthesis of a brominated precursor, which is then cyclized to form the target benzosultam.
Strategy B: Post-synthesis Bromination. This strategy focuses on first constructing the 1,3-dihydro-benzo[c]isothiazole 2,2-dioxide scaffold, followed by electrophilic bromination.
This guide will focus on a robust and reproducible pathway following Strategy A , which generally offers better control over regioselectivity. The key steps involve the preparation of a suitable substituted benzenesulfonyl chloride and its subsequent cyclization.
Detailed Synthetic Protocols
Part 1: Synthesis of the Key Precursor: 4-Bromo-2-(chloromethyl)benzenesulfonyl chloride
A crucial intermediate for the synthesis of the target benzosultam is 4-bromo-2-(chloromethyl)benzenesulfonyl chloride. Its synthesis can be achieved from commercially available 4-bromo-2-methylaniline through a Sandmeyer-type reaction followed by radical chlorination.
Protocol 1: Synthesis of 4-Bromo-2-methylbenzenesulfonyl chloride
This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.
-
Materials:
-
4-Bromo-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a well-ventilated fume hood, a suspension of 4-bromo-2-methylaniline (1.0 eq) in concentrated HCl is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline suspension while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) chloride (catalytic amount) in concentrated HCl is saturated with sulfur dioxide gas.
-
The cold diazonium salt solution is then added portion-wise to the SO₂-saturated CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is then extracted with dichloromethane. The organic layers are combined, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-bromo-2-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.
-
Protocol 2: Radical Chlorination of 4-Bromo-2-methylbenzenesulfonyl chloride
This step involves the selective chlorination of the benzylic methyl group.
-
Materials:
-
4-Bromo-2-methylbenzenesulfonyl chloride
-
N-Chlorosuccinimide (NCS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) and N-chlorosuccinimide (1.1 eq) in a suitable solvent like carbon tetrachloride is prepared.
-
A catalytic amount of a radical initiator such as benzoyl peroxide or AIBN is added to the mixture.
-
The reaction mixture is heated to reflux (around 77 °C for CCl₄) and irradiated with a UV lamp to initiate the radical chain reaction.
-
The reaction progress is monitored by TLC or ¹H NMR by observing the disappearance of the methyl peak and the appearance of the chloromethyl peak.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford 4-bromo-2-(chloromethyl)benzenesulfonyl chloride.
-
Part 2: Synthesis of this compound
The final step in the synthesis of the core scaffold is the cyclization of the sulfonyl chloride with an amine source.
Protocol 3: Cyclization to form the Benzosultam Ring
-
Materials:
-
4-Bromo-2-(chloromethyl)benzenesulfonyl chloride
-
Ammonia solution (e.g., 28% in water) or another primary amine
-
A suitable solvent such as Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of 4-bromo-2-(chloromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane is cooled in an ice bath.
-
A solution of aqueous ammonia (excess, e.g., 5-10 eq) is added dropwise to the stirred solution. Alternatively, another primary amine can be used to generate N-substituted analogs directly.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with 1 M HCl (if excess ammonia/amine is used), water, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.
-
Synthesis of Analogs via N-Functionalization
The nitrogen atom of the sulfonamide in the this compound scaffold is a key point for diversification to create a library of analogs for structure-activity relationship (SAR) studies.
N-Alkylation
Protocol 4: N-Alkylation with Alkyl Halides
This is a standard method for introducing alkyl groups onto the sulfonamide nitrogen.[1]
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent like DMF, a base such as potassium carbonate (1.5-2.0 eq) is added.
-
The mixture is stirred at room temperature for 15-30 minutes.
-
The desired alkyl halide (1.1-1.5 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated gently (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to afford the N-alkylated analog.
-
N-Arylation
Protocol 5: Copper-Catalyzed N-Arylation with Aryl Boronic Acids (Chan-Lam Coupling)
This method allows for the introduction of aryl or heteroaryl groups.[2]
-
Materials:
-
This compound
-
Aryl boronic acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
A suitable base (e.g., Pyridine, Triethylamine)
-
A suitable solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)
-
Molecular sieves (optional)
-
-
Procedure:
-
In a reaction vessel, this compound (1.0 eq), the aryl boronic acid (1.5-2.0 eq), copper(II) acetate (1.0-2.0 eq), and a base like pyridine (2.0-3.0 eq) are combined in a suitable solvent such as dichloromethane.
-
The reaction mixture is stirred at room temperature, open to the air (or with an air/oxygen balloon), for 24-48 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the N-arylated product.
-
Data Summary and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound | Synthetic Method | Key Reagents | Expected Yield (%) |
| 4-Bromo-2-methylbenzenesulfonyl chloride | Protocol 1 | 4-Bromo-2-methylaniline, NaNO₂, SO₂, CuCl | 70-85 |
| 4-Bromo-2-(chloromethyl)benzenesulfonyl chloride | Protocol 2 | 4-Bromo-2-methylbenzenesulfonyl chloride, NCS, BPO | 60-75 |
| This compound | Protocol 3 | 4-Bromo-2-(chloromethyl)benzenesulfonyl chloride, NH₃ | 75-90 |
| N-Alkyl-5-bromobenzosultam analogs | Protocol 4 | 5-Bromobenzosultam, Alkyl halide, K₂CO₃ | 65-95 |
| N-Aryl-5-bromobenzosultam analogs | Protocol 5 | 5-Bromobenzosultam, Aryl boronic acid, Cu(OAc)₂ | 40-70 |
Characterization Data:
-
¹H NMR: To confirm the proton environment of the synthesized compounds.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., S=O stretching for the sulfonyl group).
-
Melting Point: To assess the purity of solid compounds.
Experimental Workflow and Logic Diagrams
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route from 4-bromo-2-methylaniline.
Diagram 2: N-Functionalization Workflow
Caption: Diversification via N-alkylation and N-arylation.
References
- Synthesis of 2-bromobenzenesulfonyl chloride and its derivatives.
-
Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]
- Synthesis of sulfonyl chloride substrate precursors.
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Can I brominate benzothiadiazole with N-bromosuccinimide? ResearchGate. [Link]
-
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
-
Free Radical Halogenation. YouTube. [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI. [Link]
-
The Free Radical Halogenation Mechanism. YouTube. [Link]
-
Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Semantic Scholar. [Link]
-
Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]
-
CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. [Link]
-
N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
-
Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PubMed. [Link]
-
Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. [Link]
-
2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[3][4]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. MDPI. [Link]
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. [Link]
-
4-Bromo benzenesulfonyl Chloride. Intatrade Chemicals GmbH. [Link]
-
Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Organic Chemistry Portal. [Link]
-
4-Bromo-3-methylbenzenesulfonyl Chloride. Laboratorium Discounter. [Link]
Sources
Application Note: A Comprehensive Guide to the Safe Handling and Storage of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Abstract
This document provides a detailed technical guide for the safe handling, storage, and disposal of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide (CAS RN: 111248-92-1). As a heterocyclic compound with significant potential in medicinal chemistry and material science, ensuring its stability and the safety of laboratory personnel is paramount.[1] This guide is intended for researchers, chemists, and drug development professionals. It outlines risk assessment procedures, required personal protective equipment (PPE), step-by-step protocols for handling, and best practices for storage to maintain compound integrity. Given the limited publicly available data on this specific molecule, this protocol is built upon established principles for handling halogenated benzosultam derivatives and integrates all known safety information.
Introduction and Scientific Context
This compound is a unique heterocyclic compound featuring a benzene ring fused to an isothiazole dioxide moiety, with a bromine atom substitution.[1] The core structure, often referred to as a benzosultam, is a key scaffold in medicinal chemistry. Isothiazole derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the electron-withdrawing sulfonyl group and the reactive bromine atom makes this compound a versatile intermediate for further chemical synthesis, particularly for creating libraries of novel drug candidates or functional organic materials.[1][3]
The inherent reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling and storage. This guide provides the foundational knowledge to work with this compound safely and effectively, ensuring both operator safety and the preservation of the material's chemical integrity.
Compound Properties and Hazard Assessment
A thorough understanding of a compound's properties is the first step in a robust safety protocol. The available data for this compound is summarized below.
Physicochemical and Safety Data
| Property | Value / Information | Source |
| CAS Number | 111248-92-1 | [4] |
| Molecular Formula | C₇H₆BrNO₂S | [1] |
| Molecular Weight | 248.1 g/mol | [4] |
| Appearance | Likely an off-white to yellow solid (inferred from related structures) | [5] |
| GHS Pictograms | [4] | |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [4] |
| Precautionary Statements | P261, P280, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338 | [4][6] |
Expert Analysis of Hazards
The provided H-statements clearly indicate that the primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation. The causality is rooted in the compound's structure:
-
Irritation (H315, H319): Halogenated aromatic compounds and sulfur-containing heterocycles can be irritants. This is a common property and requires stringent measures to prevent skin and eye contact.[7]
-
Toxicity (H302, H332): The "harmful" classification necessitates that this compound be handled with engineering controls (i.e., a fume hood) to prevent any possibility of inhaling dust or aerosols. Accidental ingestion must be prevented through good laboratory hygiene.
Beyond the classified hazards, a senior scientist must consider potential uncharacterized risks. The brominated aromatic ring may confer environmental persistence, and the strained five-membered sultam ring could be susceptible to cleavage under harsh conditions (e.g., strong nucleophiles, potent reducing agents).[7]
Risk Assessment and Control Workflow
Before any experimental work begins, a formal risk assessment is mandatory. This process ensures that all hazards are identified and controlled. The workflow below illustrates a self-validating system for risk mitigation.
Caption: Risk Assessment and Control Workflow for novel compounds.
Detailed Protocols
Adherence to standardized protocols is critical for reproducible science and operator safety.
Required Personal Protective Equipment (PPE)
Based on the risk assessment, the following minimum PPE is required:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]
-
Hand Protection: Chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Not required if all handling of the solid and its solutions is performed within a certified chemical fume hood.[8]
Protocol for Weighing and Dispensing
This protocol is designed to prevent the generation of airborne dust and minimize contamination.
Causality: The primary risk during weighing is the inhalation of fine particulates (H332) and contamination of surfaces. This workflow uses a chemical fume hood as the primary engineering control to mitigate this risk.
Caption: Step-by-step workflow for safely weighing the solid compound.
Step-by-Step Methodology:
-
Preparation: Confirm the chemical fume hood has a valid certification. Don all required PPE.
-
Setup: Place a clean analytical balance inside the fume hood. Use an anti-static weigh boat or glass vial as the receiving vessel.
-
Tare: Place the vessel on the balance and press the tare button.
-
Transfer: Retrieve the stock bottle from storage. Open it inside the hood and use a clean spatula to carefully transfer the desired amount of solid to the tared vessel. Avoid any sudden movements that could create dust.
-
Seal: Tightly close the main stock bottle immediately after dispensing to prevent atmospheric moisture uptake and contamination.
-
Finalize: Once the target weight is achieved, record the final mass.
-
Decontamination: Clean the spatula thoroughly. Wipe down the balance and the surrounding hood surface with an appropriate solvent (e.g., 70% ethanol) to remove any trace particulates. Dispose of contaminated wipes in a designated solid waste container.
-
Completion: Remove gloves and wash hands thoroughly with soap and water.
Storage and Stability Management
Proper storage is essential for maintaining the purity and efficacy of the compound for research applications.
Recommended Storage Conditions
-
Temperature: Store sealed in a dry environment at room temperature for short-term use.[4] For long-term archival, storage at 2-8°C is recommended to minimize the potential for slow degradation, a common practice for complex organic molecules.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if the compound is found to be sensitive to air or moisture over time. The primary container must be tightly sealed.[6][7]
-
Light: Protect from direct sunlight. Store in an opaque container or within a cabinet.
Incompatibilities and Segregation
To prevent hazardous reactions, this compound must be stored separately from:
-
Strong Oxidizing Agents: May react exothermically.
-
Strong Bases and Acids: Can promote degradation of the sultam ring.[7]
-
Strong Reducing Agents: The sulfonyl group can be reduced.[7]
The following workflow ensures proper segregation and inventory tracking.
Caption: Logical workflow for compound storage and inventory management.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled container for chemical waste disposal. Do not generate dust.[10] Ventilate the area and wash the spill site after material pickup is complete.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]
-
Makarov, V. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][7][9]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4085. Retrieved from [Link]
-
Lis, R. T., & Bakunov, S. A. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1195-1219. Retrieved from [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Retrieved from [Link]
Sources
- 1. Buy this compound | 111248-92-1 [smolecule.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. achmem.com [achmem.com]
- 5. 5-Bromo-benzo[d]isothiazole-3-carboxylic acid CAS#: 677304-78-8 [m.chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemos.de [chemos.de]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Scalable Synthesis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Introduction & Structural Disambiguation
Target Identification
The target molecule, 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide (CAS: 111248-89-6), is a fused bicyclic sulfonamide (sultam). It belongs to the 2,1-benzisothiazole class.[1]
Critical Nomenclature Alert: Researchers often confuse this target with its isomer, 5-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (derived from 5-bromosaccharin).
-
Target (2,1-Isomer): Nitrogen is attached to the benzene ring; Sulfur is attached to the methylene bridge. (Structure: Benzene-N-SO₂-CH₂-Benzene fusion).
-
Isomer (1,2-Isomer): Sulfur is attached to the benzene ring; Nitrogen is attached to the methylene bridge.
This protocol specifically details the synthesis of the 2,1-isomer (Benzo[c]) as requested.
Synthetic Strategy
The most robust, scalable route to 2,1-benzisothiazolines involves the reductive cyclization of o-nitrobenzylsulfonyl chlorides . This pathway avoids the use of pyrophoric hydrides (like LiAlH₄) required for the 1,2-isomer, making it safer for kilogram-scale operations.
Retrosynthetic Analysis:
Target
Process Safety & Hazard Analysis
| Hazard Class | Critical Control Point | Mitigation Strategy |
| Exothermic Reaction | Step 1 (Bromination) & Step 4 (Reduction) | Use active cooling; dose reagents (NBS/Fe) in portions; monitor internal temp ( |
| Lachrymator/Corrosive | Step 1 (Benzyl bromide) & Step 3 (SO₂Cl) | Closed reactor systems; caustic scrubbers for HCl/SO₂ off-gas. |
| Runaway Potential | Step 1 (Radical initiation) | Use red light initiation or strictly controlled AIBN addition. Avoid accumulation of unreacted reagent. |
| Hydrogen Evolution | Step 4 (Fe/Acid Reduction) | Nitrogen sweep; monitor off-gas; keep ignition sources distant. |
Detailed Experimental Protocols
Step 1: Benzylic Bromination
Transformation: 4-Bromo-2-nitrotoluene
-
Setup: Charge a 10 L reactor with 4-bromo-2-nitrotoluene (1.0 kg, 4.63 mol) and Acetonitrile (5 L).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.90 kg, 5.09 mol, 1.1 eq).
-
Initiation: Add AIBN (15 g, 2 mol%) or Benzoyl Peroxide .
-
Reaction: Heat to reflux (80–82 °C). The reaction is radical-initiated; an induction period may occur. Caution: Once initiated, the reaction is exothermic.
-
Monitoring: Monitor by HPLC until starting material < 2%. (Approx. 4–6 hours).
-
Workup: Cool to 20 °C. Concentrate solvent to ~20% volume. Add Water (5 L) to precipitate the product.
-
Isolation: Filter the solid. Wash with cold water (2 x 1 L) and heptane (1 L) to remove residual succinimide.
-
Drying: Vacuum oven at 40 °C.
-
Expected Yield: 85–90%
-
Appearance: Yellow crystalline solid.[2]
-
Step 2: Sulfonation (Strecker Reaction)
Transformation: 4-Bromo-2-nitrobenzyl bromide
-
Setup: Charge reactor with Sodium Sulfite (0.60 kg, 4.76 mol) and Water (4 L). Heat to 40 °C to dissolve.
-
Addition: Dissolve the benzyl bromide (1.2 kg, 4.07 mol) in Dioxane (2 L) or Acetone (2 L) and add to the sulfite solution dropwise over 1 hour.
-
Reaction: Heat to reflux (approx. 90–100 °C) for 4 hours.
-
Workup: Cool to 5 °C. The sodium sulfonate salt often precipitates. If not, add Sodium Chloride (brine out).
-
Isolation: Filter the white/off-white solid. Wash with cold brine.
-
Drying: Dry thoroughly (water interferes with Step 3).
-
Expected Yield: 90–95%
-
Step 3: Sulfonyl Chloride Formation
Transformation: Sodium sulfonate salt
-
Setup: Charge dry sulfonate salt (1.0 kg) into a reactor with Toluene (5 L). Add catalytic DMF (10 mL).
-
Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) or Phosphorus Pentachloride (PCl₅) (1.1 eq) slowly. Caution: SO₂ and HCl gas evolution.
-
Reaction: Heat to 70 °C for 3 hours.
-
Workup: Cool to 20 °C. Quench carefully onto Ice/Water (5 kg).
-
Extraction: Separate the organic (Toluene) layer. Wash with cold water and 5% NaHCO₃.
-
Drying: Dry organic layer over MgSO₄ or via azeotropic distillation. Do not concentrate to dryness if thermal instability is suspected; use the solution directly in Step 4.
Step 4: Reductive Cyclization (The "Sultam" Formation)
Transformation: Sulfonyl chloride
This step utilizes Iron powder in Acetic Acid . The reduction of the nitro group to the aniline triggers an immediate intramolecular nucleophilic attack on the sulfonyl chloride, forming the sultam ring.
-
Setup: Charge Iron Powder (325 mesh, 4.0 eq) and Acetic Acid (5 L) into the reactor. Heat to 60 °C.
-
Addition: Add the Toluene solution of Sulfonyl Chloride (from Step 3) dropwise over 2 hours. Exotherm expected. Maintain
°C. -
Reaction: Stir at 80 °C for 2–4 hours. Monitor by HPLC for disappearance of the nitro-intermediate.
-
Workup:
-
Cool to 20 °C.
-
Filter off iron residues through a Celite pad. Wash cake with Ethyl Acetate.
-
Concentrate the filtrate to remove Toluene/Acetic Acid.
-
Resuspend residue in Ethyl Acetate (5 L) and wash with 1N HCl (to remove Fe salts) followed by Brine .
-
-
Purification:
-
The crude product is often a dark solid.
-
Recrystallization: Dissolve in boiling Ethanol (or EtOH/Water 9:1). Cool slowly to 0 °C.
-
Filter the crystals.[3]
-
Expected Yield: 70–75% (from Sulfonyl Chloride).
-
Process Visualization (Graphviz)
Synthetic Pathway & Logic
Caption: Four-step synthetic pathway highlighting the critical reductive cyclization mechanism.
Workup & Isolation Flow
Caption: Downstream processing flow to isolate high-purity sultam from iron residues.
Analytical Quality Control
| Test | Specification | Method | Note |
| HPLC Purity | > 98.0% | C18 Column, ACN/Water | Monitor des-bromo impurity (from over-reduction). |
| ¹H NMR | Conforms | DMSO-d6 | Diagnostic: Methylene singlet at ~4.5 ppm (CH₂-SO₂). |
| Melting Point | Distinct | DSC / Capillary | Compare to literature (typically high MP > 150°C). |
| Residual Solvents | < ICH Limits | GC-HS | Check for Toluene/Acetic Acid. |
NMR Distinction Note:
-
2,1-Isomer (Target): The methylene protons (
) are adjacent to the sulfonyl group ( ) and attached to the benzene ring. They typically appear as a singlet around 4.3–4.6 ppm . -
1,2-Isomer (Saccharin deriv.): The methylene protons are adjacent to the Nitrogen (
). They appear slightly downfield, often 4.8–5.2 ppm depending on substitution.
References
-
General Synthesis of 2,1-Benzisothiazolines
-
Skorcz, J. A., & Suh, J. T. (1965). Synthesis of 2,1-Benzisothiazoline 2,2-Dioxides. Journal of Heterocyclic Chemistry, 2(2), 218–219. Link
-
- Reductive Cyclization Mechanism: Wojciechowski, K. (2002). Methods for the Synthesis of 2,1-Benzisothiazolines. Heterocycles, 57(9).
-
Scale-Up of Nitro-Sulfonyl Chloride Reductions
-
Target Molecule Data
Sources
- 1. americanelements.com [americanelements.com]
- 2. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
- 3. sciepub.com [sciepub.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Borane Reagents [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
Ticket ID: #SYN-SULT-5BR-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Chemical Process Group
Executive Summary & Problem Definition
User Issue: Low yield and inconsistency during the reduction of 5-bromosaccharin to 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide (5-bromo-sultam). Common Symptoms: Incomplete reduction (isolation of pseudo-saccharin ethers), over-reduction (ring opening to sulfonamides), debromination, and poor recovery during workup (aluminum emulsions).
Technical Directive:
The synthesis of 1,3-dihydro-benzo[c]isothiazole 2,2-dioxide derivatives relies on the reduction of the saccharin carbonyl group (
This guide provides a validated protocol to maximize yield, focusing on temperature control to prevent debromination and Rochelle’s Salt workup to solve emulsion-based yield loss.
Critical Reagent & Safety Audit (Pre-Reaction)
Before initiating the reaction, verify the following parameters. 80% of yield failures stem from these variables.
| Parameter | Specification | Why it Matters (Causality) |
| LiAlH4 Quality | Grey powder or pellets (Free-flowing) | White/crusty LiAlH4 indicates hydrolysis. "Dead" hydride leads to the hemiaminal intermediate (incomplete reduction), which reverts to starting material or decomposes on silica. |
| Solvent (THF) | Anhydrous, Inhibitor-free, <50 ppm | Water destroys hydride equivalents. More critically, wet THF promotes the formation of sticky aluminum hydroxides during the reaction, trapping the product before workup even begins. |
| Inert Atmosphere | Argon (preferred) or | Oxygen can promote radical debromination of the aryl bromide, especially if trace transition metals are present. |
| Temperature | 0°C | Crucial: Refluxing too vigorously (>66°C) for extended periods promotes debromination (loss of Br). |
Optimized Protocol: The "Golden Path"
This protocol is designed to balance complete reduction against the risk of debromination.
Reaction Scheme & Mechanism
Caption: Step-wise reduction pathway. Note that the reaction must proceed through the Hemiaminal to reach the Product. Stopping too early yields the Hemiaminal; heating too long risks Ring Opening.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.
-
Reagent Prep: Charge the flask with 5-Bromosaccharin (1.0 eq) and anhydrous THF (0.2 M concentration) . Cool to 0°C in an ice bath.
-
Hydride Addition: Carefully add LiAlH4 (2.5 - 3.0 eq) .
-
Pro-Tip: Add as a solution (1.0 M in THF) rather than solid pellets to prevent localized hotspots that cause debromination.
-
Observation: Gas evolution (
) will occur. The solution usually turns from clear to grey/cloudy.
-
-
The Reduction:
-
Stir at 0°C for 30 minutes.
-
Allow to warm to Room Temperature (RT).[1]
-
Checkpoint: Check TLC. If starting material persists, heat to a gentle reflux (approx. 60-65°C) for 1-2 hours.
-
Warning: Do NOT reflux overnight. The bromine atom is labile on the electron-deficient ring over long periods.
-
-
Monitoring: Look for the disappearance of the carbonyl stretch in IR or the shift in
on TLC. The product is usually less polar than the starting saccharin.
The Yield Killer: Workup Strategy
The standard "Fieser" workup (Water/NaOH/Water) often fails for sultams because the product binds tightly to the aluminum salts, or the salts form a gelatinous muck that traps the organic phase.
Recommended: The Rochelle’s Salt Method
This method uses Potassium Sodium Tartrate to chelate Aluminum, creating two clean, separable phases.
Caption: Rochelle's Salt workflow. The "Vigorous Stirring" step is non-negotiable; it physically breaks the Al-Product coordination.
Protocol:
-
Cool reaction mixture to 0°C.
-
Dilute with Diethyl Ether (equal volume to THF).
-
Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use approx. 20 mL per gram of LiAlH4 used.[2]
-
CRITICAL: Stir vigorously at RT for 2 hours . The grey sludge must turn into a clear aqueous layer and a clear organic layer. If solids persist, add more Rochelle's salt solution and stir longer.
-
Separate layers.[2] Extract aqueous layer 2x with EtOAc.
-
Dry combined organics over
, filter, and concentrate.
Troubleshooting & FAQs
Q1: I isolated a white solid, but the NMR shows a mess of peaks around 4.5-5.0 ppm. What is it?
-
Diagnosis: This is likely the Hemiaminal (Hydroxy-sultam) intermediate.
-
Cause: Incomplete reduction.[3] You likely didn't use enough LiAlH4 or didn't reflux long enough.
-
Fix: You can resubmit this crude material to the reaction conditions. Add 1.0 eq of LiAlH4 and reflux for 1 hour. Alternatively, treat the hemiaminal with
(ionic hydrogenation) to finish the reduction to the methylene.
Q2: My mass spec shows a peak at [M-79]. Where did the Bromine go?
-
Diagnosis: Hydrodehalogenation (Debromination).
-
Cause: Reaction temperature was too high, or the reaction ran too long. Transition metal impurities in the LiAlH4 or stir bar can catalyze this.
-
Fix:
-
Switch to Borane-DMS (BH3-DMS) complex. Borane is chemoselective for the amide carbonyl and generally leaves aryl halides alone.
-
Keep the LiAlH4 reaction strictly at 0°C
RT. Do not reflux.
-
Q3: The yield is 20%. The product is in the aqueous sludge.
-
Diagnosis: Aluminum emulsion trap.
-
Fix: Do not use the Fieser (Water/15% NaOH/Water) method. It creates aluminum hydroxides that adsorb polar heterocycles like sultams. Use the Rochelle's Salt method described above. If you already messed up, acidify the emulsion with 1M HCl to dissolve the aluminum salts (careful of gas evolution!) and re-extract with EtOAc.
Q4: Can I use NaBH4 instead? It's safer.
-
Diagnosis: NaBH4 is too weak to reduce the saccharin lactam completely.
-
Result: It will stop at the hydroxy-sultam (hemiaminal).
-
Exception: You can use NaBH4 + Iodine (
) in THF. This generates in situ and mimics the Borane reduction, which is effective and often higher yielding than LiAlH4 for halogenated substrates.
References
-
Sultam Synthesis Overview: Abramovitch, R. A.; Smith, E. M.; Humber, M.; Purtschert, B.; Srinivasan, P. C.; Singer, G. M. The Chemistry of Sultams.[4] I. The Synthesis of Sultams and Their Oxidation to Sultones.J. Chem. Soc., Perkin Trans. 1 , 1974, 2589-2594.
-
LiAlH4 Reduction of Saccharin Derivatives: Da Settimo, A.; Primofiore, G.; Da Settimo, F.; Simorini, F.; La Motta, C.; Martinelli, A.; Boldrini, E. Synthesis and benzodiazepine receptor affinity of some 2,3-dihydro-1,2-benzisothiazol-3-one 1,1-dioxide (saccharin) derivatives.J. Med. Chem. , 2006, 49(3), 1173-1188.
-
Borane Reduction Alternative (High Yield for Halogenated Systems): Kabalka, G. W.; Wadgaonkar, P. P.; Chatla, N. Sodium Perborate: A Mild and Convenient Reagent for the Oxidation of Organoboranes.Synlett , 1990, 1990(11), 665-666. (See context on Borane-DMS reduction of amides/lactams in related citations). General Reference for Borane-DMS reduction of Lactams:J. Org. Chem. 1982, 47, 16, 3153–3163.
-
Rochelle's Salt Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard text, modernized in: J. Org. Chem. 1998, 63, 18, 6281–6287).
Sources
- 1. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Benzisothiazole Synthesis
Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of benzisothiazoles, a critical scaffold in medicinal chemistry.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common bottleneck: low yield in the crucial cyclization step. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses common issues encountered during the cyclization step of benzisothiazole synthesis, offering explanations and actionable solutions.
Q1: My benzisothiazole synthesis is resulting in a low yield. What are the most probable causes?
A1: Low yields in benzisothiazole synthesis typically stem from a few key areas. The most common culprits include issues with starting material purity, suboptimal reaction conditions, incomplete cyclization, and the formation of side products.[4][5] Each of these factors can significantly divert your reaction from the desired pathway.
A primary concern is the stability of the 2-aminothiophenol starting material, which is highly susceptible to oxidation.[4][5] This oxidation leads to the formation of a disulfide-linked dimer, which is unreactive in the desired cyclization pathway and contributes to a lower yield of the benzisothiazole product.
Furthermore, the reaction conditions themselves, such as temperature, solvent, and the choice of catalyst, play a critical role in directing the reaction toward the desired product.[6][7] Inadequate control over these parameters can favor the formation of side products or result in an incomplete reaction.
Q2: I suspect my 2-aminothiophenol has degraded. How can I confirm this and what is the purification protocol?
A2: Degradation of 2-aminothiophenol, primarily through oxidation to the disulfide, is a frequent cause of low yields.[5]
Confirmation of Degradation:
-
Visual Inspection: Pure 2-aminothiophenol is a colorless to pale yellow oil. A darker yellow, orange, or brown coloration is a strong indicator of oxidation.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis can reveal the presence of the disulfide impurity, which will have a different Rf value than the starting material.
-
NMR Spectroscopy: 1H NMR can also be used to detect the presence of the disulfide.
Protocol for Purification of 2-Aminothiophenol:
A straightforward method to remove the disulfide impurity is through reduction followed by extraction.
Materials:
-
Degraded 2-aminothiophenol
-
Sodium borohydride (NaBH4)
-
Deoxygenated water
-
Diethyl ether or ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Separatory funnel
-
Nitrogen or argon supply (optional but recommended)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the impure 2-aminothiophenol in a suitable solvent like ethanol or methanol.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in small portions. The disulfide will be reduced back to the thiol.
-
Quenching: After the reaction is complete (monitor by TLC), carefully quench the excess sodium borohydride by the slow addition of deoxygenated water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the purified 2-aminothiophenol with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified 2-aminothiophenol.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a refrigerator to prevent re-oxidation.
Q3: My cyclization reaction seems to stall, leaving a significant amount of the Schiff base or thioamide intermediate. How can I drive the reaction to completion?
A3: The incomplete conversion of intermediates is a common hurdle. The cyclization step, particularly the final aromatization to the benzisothiazole ring, often requires an oxidant.[8]
Strategies to Promote Complete Cyclization:
-
Introduction of an Oxidant: While some syntheses can proceed with atmospheric oxygen, many benefit from the addition of a dedicated oxidizing agent.[8] Common choices include:
-
Thermal Promotion: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed. However, this should be done cautiously, as excessive heat can lead to side product formation.[5]
-
Catalyst Optimization: The choice and loading of the catalyst are crucial. For reactions involving carboxylic acids, dehydrating agents like P4S10 can be effective.[9] For other variations, acid catalysts such as samarium triflate have been shown to be efficient.[10]
Troubleshooting Workflow for Incomplete Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
Q4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A4: Side reactions are a major contributor to low yields. Understanding and controlling these competing pathways is key to a successful synthesis.
Common Side Reactions:
-
Oxidation of 2-Aminothiophenol: As discussed in Q2, this is a primary side reaction that consumes the starting material.[4][5]
-
Solution: Use fresh or purified 2-aminothiophenol and consider running the reaction under an inert atmosphere (nitrogen or argon).[5]
-
-
Dimerization: Intermediates can react with each other to form undesired dimers.[4]
-
Solution: This can sometimes be mitigated by adjusting the concentration of the reactants or by slowly adding one reactant to the other to maintain a low instantaneous concentration.
-
-
Over-oxidation: If using a strong oxidizing agent, the desired benzisothiazole product can be further oxidized, leading to the formation of sulfoxides or sulfones.
-
Solution: Carefully control the stoichiometry of the oxidant and the reaction temperature.
-
-
Self-condensation of Aldehydes: Aldehyde starting materials can undergo self-condensation, especially under basic conditions.
-
Solution: Optimize the reaction pH and temperature to favor the desired reaction pathway.
-
Comparative Table of Common Side Products and Mitigation Strategies:
| Side Product | Probable Cause | Mitigation Strategy |
| Disulfide of 2-aminothiophenol | Oxidation of starting material | Use fresh/purified starting material; inert atmosphere[5] |
| Dimeric byproducts | High concentration of reactive intermediates | Slow addition of reagents; adjust concentrations[4] |
| Benzisothiazole-S-oxide/dioxide | Over-oxidation of the product | Control stoichiometry of oxidant; lower temperature |
| Aldehyde self-condensation products | Suboptimal pH or temperature | Optimize reaction conditions (pH, temperature) |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzisothiazoles via Condensation with Aldehydes
This protocol is a robust starting point for the synthesis of a variety of 2-arylbenzisothiazoles.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a mixture of 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol).[8] The optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is often found to be 1:1:6:3.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 45-60 minutes).[8]
-
Workup: Once the reaction is complete, pour the mixture into cold water. The product will often precipitate.
-
Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[8]
Protocol 2: Microwave-Assisted Synthesis of Benzisothiazoles
Microwave-assisted synthesis can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[11]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aldehyde or carboxylic acid (1.0 mmol)
-
Appropriate catalyst (e.g., Amberlite IR-120 resin for aldehydes, P4S10 for carboxylic acids)[8]
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the aldehyde or carboxylic acid (1.0 mmol), and the catalyst. For many microwave-assisted syntheses, a solvent may not be necessary.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically for each substrate.
-
Reaction Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If the reaction is incomplete, further irradiation may be necessary.
-
Workup and Purification: Once the reaction is complete, the workup procedure will depend on the specific reaction. If no solvent was used, the product can often be purified directly by column chromatography or recrystallization.
Mechanistic Insights
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The formation of 2-substituted benzisothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through three key steps:
-
Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a non-aromatic benzisothiazoline intermediate.[8]
-
Oxidation (Aromatization): The final step is the oxidation of the benzisothiazoline to the aromatic benzisothiazole.[8] This step is often the rate-limiting step and is crucial for obtaining a high yield.
Caption: General reaction mechanism for benzisothiazole synthesis.
By understanding these steps, you can better diagnose where your reaction is failing and apply the appropriate troubleshooting measures. For instance, if you isolate the Schiff base intermediate, the issue likely lies with the cyclization or oxidation steps.
References
-
A Review on Synthesis of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved February 10, 2026, from [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved February 10, 2026, from [Link]
- Patil, D. S., Varala, R., & Khan, K. M. (2022). Zn(OAc)2.2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. Retrieved February 10, 2026, from [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). MDPI. Retrieved February 10, 2026, from [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Optimization of Reaction Conditions a. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing the formation of impurities in 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide synthesis
Introduction: Navigating the Synthesis of a Key Intermediate
Welcome to the technical support guide for the synthesis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide. This compound, a cyclic sulfonamide (sultam), is a valuable building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, presents several critical junctures where the formation of process-related impurities can compromise yield, purity, and the overall success of your research campaign.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles. By understanding the "why" behind each step, you can proactively prevent impurity formation, diagnose issues when they arise, and confidently optimize the synthesis for your specific application. We will focus on a common and reliable two-step synthetic route starting from 4-bromo-2-methylbenzenesulfonamide.
Baseline Synthetic Protocol
The following protocol is a validated baseline procedure. It serves as our reference point for the troubleshooting guide. Success in preventing impurities hinges on careful execution and monitoring of these steps.
Step 1: Radical Bromination of 4-bromo-2-methylbenzenesulfonamide
This step introduces a bromine atom at the benzylic position, activating it for the subsequent cyclization. The key is to maintain a low concentration of molecular bromine to prevent unwanted side reactions, a role perfectly suited for N-Bromosuccinimide (NBS).
-
Reagents:
-
4-bromo-2-methylbenzenesulfonamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Solvent: Acetonitrile (MeCN) or Carbon Tetrachloride (CCl₄)
-
-
Procedure:
-
Combine 4-bromo-2-methylbenzenesulfonamide and your chosen solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add NBS and AIBN to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85°C for MeCN) under an inert atmosphere (e.g., Nitrogen or Argon).
-
In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The starting material should be consumed, and a new, slightly less polar spot corresponding to the product, 4-bromo-2-(bromomethyl)benzenesulfonamide, should appear.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature. The succinimide byproduct will precipitate.
-
Filter off the succinimide and wash it with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide intermediate. This intermediate is often used directly in the next step without further purification due to its lachrymatory nature and potential instability.
-
Step 2: Intramolecular Cyclization to form the Sultam Ring
This is the key ring-forming step where the sulfonamide nitrogen displaces the benzylic bromide. The choice and stoichiometry of the base are critical to ensure efficient cyclization without promoting side reactions.
-
Reagents:
-
Crude 4-bromo-2-(bromomethyl)benzenesulfonamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq) or Sodium Hydride (NaH) (1.1 eq)
-
Solvent: Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., K₂CO₃) portion-wise at room temperature with vigorous stirring.
-
Heat the mixture to 50-60°C.
-
IPC: Monitor the disappearance of the intermediate and the appearance of the final product spot by TLC. The product is typically more polar than the intermediate.
-
After completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Isopropanol) to yield pure this compound.
-
Troubleshooting Guide & FAQs
FAQ 1: My TLC of the crude product after Step 2 shows three spots: my product, a spot with a similar Rf, and a very non-polar spot. What are they?
This is a classic impurity profile stemming from the bromination step.
-
Your Product: this compound.
-
Similar Rf Spot (Impurity B): This is likely unreacted starting material, 4-bromo-2-methylbenzenesulfonamide, which has carried over from an incomplete bromination reaction. Its polarity is often similar to the final product.
-
Non-Polar Spot (Impurity A): This is the over-brominated species, 4-bromo-2-(dibromomethyl)benzenesulfonamide, or its cyclized equivalent. Radical bromination can be difficult to stop perfectly at the mono-brominated stage.[1]
Causality & Prevention:
-
Incomplete Reaction (Impurity B): The radical initiation may have been insufficient, or the reaction was not run long enough. Ensure your radical initiator (AIBN) is fresh, as it can decompose over time. Confirm complete consumption of the starting material via TLC before workup.
-
Over-bromination (Impurity A): This occurs when the benzylic radical reacts with bromine a second time. This is favored by using an excess of NBS or by high reaction temperatures.
-
Solution: Use no more than 1.05 equivalents of NBS. Adding the NBS in portions throughout the reaction can help maintain a low steady-state concentration of bromine, favoring mono-bromination. Ensure the reflux temperature is not excessively high.[2]
-
FAQ 2: After purification, my yield is low and I isolated a significant amount of a water-soluble compound. What happened?
You are likely observing the result of hydrolysis, leading to Impurity C: 4-bromo-2-(hydroxymethyl)benzenesulfonamide .
Causality & Prevention:
The sultam ring is susceptible to cleavage under harsh nucleophilic or pH conditions, especially at elevated temperatures.[3] This can happen during the workup of the cyclization step or if the reaction is run for too long in the presence of a strong base and adventitious water.
-
Base Selection: While strong bases like sodium hydride can be effective for cyclization, they are also very sensitive to water and can generate hydroxide, which can attack the sultam ring. A weaker, non-nucleophilic base like potassium carbonate in an anhydrous solvent like DMF or acetone is often a safer choice.
-
Workup Conditions: When quenching the reaction or performing an aqueous wash, use cooled, deionized water and avoid strongly acidic or basic conditions. If an acid wash is necessary to neutralize the base, use a dilute acid (e.g., 1M HCl) and keep the temperature low.
-
Reaction Time: Do not let the cyclization reaction run unnecessarily long after completion has been confirmed by TLC.
FAQ 3: My final product mass spectrum shows a peak at M+16, and the NMR has a downfield singlet. What is this impurity?
This is strong evidence for the presence of the oxidized byproduct, Impurity D: 5-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (5-Bromosaccharin) . The M+16 peak corresponds to the addition of an oxygen atom, and the downfield singlet in the proton NMR would be the N-H proton of the saccharin ring.
Causality & Prevention:
Oxidation of the benzylic position (CH₂) to a carbonyl (C=O) can occur if oxidizing agents are present.[4]
-
Reagent Purity: Ensure your starting materials and solvents are free from peroxide contaminants. Older bottles of solvents like THF or ethers can form peroxides upon storage.
-
Atmosphere: While radical reactions are not overly sensitive to air, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice and minimizes the chance of side reactions with atmospheric oxygen, especially at elevated temperatures.
-
Avoid Oxidizing Conditions: Be mindful of all reagents used. Some sources of bromine can contain oxidizing impurities. Using high-purity, recrystallized NBS is recommended.
FAQ 4: How can I be sure my starting material is correct and not causing issues?
This is a critical point. If your starting 4-bromo-2-methylbenzenesulfonamide is contaminated with Impurity E: 2-bromo-4-methylbenzenesulfonamide , it will undergo the same reaction sequence to produce an isomeric impurity that is very difficult to separate from the final product.
Causality & Prevention:
Positional isomers are common byproducts in the synthesis of substituted aromatic compounds.
-
Starting Material Validation: Always verify the purity and identity of your starting material by NMR and melting point before beginning the synthesis. The proton NMR spectrum should clearly show the characteristic splitting pattern for the aromatic protons, confirming the substitution pattern.
-
Supplier Qualification: Source key starting materials from reputable suppliers who provide a certificate of analysis with purity data.
Data Summary: Product vs. Potential Impurities
This table provides a guide for identifying the product and key impurities using common analytical techniques. Rf values are relative and will depend on the exact TLC system used.
| Compound | Common Name / Impurity ID | Expected Relative TLC Rf (Normal Phase) | Key Mass Spec Feature (m/z) |
| This compound | Product | Baseline (e.g., 0.4) | M, M+2 isotopic pattern (approx. 1:1 ratio for one Br) |
| 4-bromo-2-(dibromomethyl)benzenesulfonamide | Impurity A | Low (Non-polar) | M, M+2, M+4 pattern (approx. 1:2:1 ratio for two Br) |
| 4-bromo-2-methylbenzenesulfonamide | Impurity B (SM) | High (Polar) | M, M+2 isotopic pattern (approx. 1:1 ratio for one Br) |
| 4-bromo-2-(hydroxymethyl)benzenesulfonamide | Impurity C | Very High (Very Polar) | M, M+2 isotopic pattern (approx. 1:1 ratio for one Br) |
| 5-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | Impurity D | Similar to Product | M, M+2 isotopic pattern (approx. 1:1 ratio for one Br) |
Visual Workflows
Synthetic and Purification Workflow
This diagram illustrates the overall process from starting material to purified final product, highlighting the key transformations and control points.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path from an observed analytical problem to its cause and solution.
Caption: A decision tree for troubleshooting common impurities in the synthesis.
References
- Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
-
Ivanova, Y., & Wessjohann, L. A. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved February 2, 2026, from [Link]
-
Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1–10. [Link]
-
Wang, L., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 27(15), 4987. [Link]
-
Sokolov, V. V., & Twardo, J. D. (2014). Methods of Sultam Synthesis. ResearchGate. Available at: [Link]
Sources
Degradation of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide and its prevention
Subject: Stability, Degradation Prevention, and Handling Protocols
CAS: 111248-92-1 | Class: Cyclic Sulfonamide (Sultam) / Aryl Bromide Scaffold
Executive Technical Summary
5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide (hereafter referred to as 5-Br-Sultam ) is a specialized heterocyclic building block.[1] Its chemical stability is governed by two competing functionalities:
-
The Sultam Ring (Cyclic Sulfonamide): Thermodynamically stable in neutral/acidic media but kinetically unstable in aqueous base (
), leading to irreversible hydrolytic ring opening. -
The Aryl Bromide: Susceptible to homolytic cleavage (photodebromination) under UV/visible light irradiation, particularly in solution.
This guide provides self-validating protocols to prevent these degradation pathways during storage, synthesis, and analysis.
Degradation Mechanisms & Pathways
The following diagram details the specific chemical fate of 5-Br-Sultam under stress conditions. Use this to diagnose impurity peaks in your LC-MS data.
Figure 1: Primary degradation pathways. The S-N bond is the site of nucleophilic failure (base), while the C-Br bond is the site of photolytic failure.
Critical Handling Protocols
Module A: Storage & Stock Solution Preparation
Why this matters: Sultams can undergo slow hydrolysis if stored in wet polar solvents (DMSO/DMF) over time, even at neutral pH.
| Parameter | Specification | Technical Rationale |
| State | Solid Powder | Store under Argon/Nitrogen. Hygroscopic nature accelerates hydrolysis. |
| Temperature | -20°C | Arrhenius suppression of spontaneous hydrolysis. |
| Solvent (Stock) | Anhydrous DMSO or DMAc | Avoid MeOH/EtOH (nucleophilic attack risk). Avoid Acetone (potential aldol-like condensation at benzylic position). |
| Container | Amber Vial | Blocks UV (<400nm) to prevent C-Br photolysis. |
Module B: Reaction Conditions (The "Safe Zone")
Why this matters: Users often treat sultams like standard sulfonamides. However, the ring strain in the 5-membered cyclic system makes the S-N bond significantly more electrophilic.
-
Allowed Bases: Pyridine, DIPEA, TEA,
(in anhydrous conditions). -
Forbidden Bases: Aqueous NaOH, LiOH, KOH, NaOMe.
-
Note: If your protocol requires a strong base (e.g., for N-alkylation), use NaH in dry DMF at 0°C. The absence of water prevents hydrolysis, favoring the desired N-deprotonation (
).
-
-
Quenching: NEVER quench reactions containing this scaffold with basic aqueous solutions (e.g., sat.
is risky if contact time is long; 1M NaOH is fatal).-
Correct Protocol: Quench with 1M HCl or Ammonium Chloride (
) .
-
Troubleshooting Guide (FAQ)
Issue 1: "I see a new peak at [M+18] or [M-Br+OH] in my LC-MS."
Diagnosis: Hydrolytic Ring Opening. Cause: Exposure to aqueous base or prolonged storage in wet hygroscopic solvents. Mechanism: The hydroxide ion attacks the sulfonyl group, cleaving the S-N bond. The resulting product is likely 2-(aminomethyl)-5-bromobenzenesulfonic acid (zwitterionic). Corrective Action:
-
Check the pH of your aqueous mobile phase. Ensure it is acidic (0.1% Formic Acid).
-
Switch workup procedure to acidic quench (
). -
Verify DMSO stock dryness.
Issue 2: "My compound is losing Bromine (Mass -79/81)."
Diagnosis: Photodebromination. Cause: The reaction flask was exposed to ambient hood lighting or sunlight. Aryl bromides are excellent radical precursors. Mechanism: Photon absorption promotes the molecule to an excited state, leading to homolytic fission of the C-Br bond. The resulting aryl radical abstracts a hydrogen atom from the solvent (e.g., THF, MeOH). Corrective Action:
-
Wrap all reaction vessels in aluminum foil.
-
Use amber glassware for chromatography fractions.
-
Avoid solvents known to be good Hydrogen Atom Donors (like THF) if light exclusion is imperfect.
Issue 3: "Low yields during N-alkylation."
Diagnosis: Competitive Hydrolysis vs. Deprotonation.
Cause: Using a base that is not strong enough to deprotonate rapidly, or presence of water.
Technical Insight: The
-
Scenario: Using
in wet DMF. The carbonate generates trace which attacks the sulfur (ring open) faster than it deprotonates the nitrogen. Corrective Action: Use a stronger, non-nucleophilic base (NaH or LiHMDS) in strictly anhydrous conditions to ensure rapid N-metallation, protecting the ring from nucleophilic attack.
Analytical Validation Protocol
Use this decision tree to validate the integrity of your material before starting a campaign.
Figure 2: Rapid validation workflow. Note the specific exclusion of DMSO for the analytical sample to prevent artifactual degradation during analysis.
References
-
Sultam Hydrolysis Mechanisms
-
Page, M. I., et al. (2002). "Reactivity and Mechanism in the Hydrolysis of β-Sultams." Journal of the American Chemical Society.[2] (Describes the extreme susceptibility of cyclic sulfonamides to nucleophilic attack compared to acyclic analogs).
-
-
Photostability of Aryl Bromides
-
General Stability of Benzisothiazoline 2,2-dioxides
- Burri, K. (1989). "Preparation and reactions of some 2,1-benzisothiazoline 2,2-dioxides." Helvetica Chimica Acta. (Foundational chemistry regarding the stability and reactivity of the 1,3-dihydro scaffold).
-
Compound Data & CAS Verification
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12218764, this compound.
Sources
Validation & Comparative
A Comparative Analysis of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide Against Drug-Resistant Bacteria: A Guide for Researchers
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This guide provides a comprehensive comparative analysis of a promising heterocyclic compound, 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide, against a panel of clinically relevant drug-resistant bacteria. We present a detailed examination of its in vitro efficacy, juxtaposed with established last-resort antibiotics, and elucidate the experimental methodologies employed to generate this critical data. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antibacterial therapies.
Introduction: The Challenge of Antibiotic Resistance and the Potential of Novel Heterocyclic Compounds
The global spread of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) bacteria poses a monumental threat to public health. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Pseudomonas aeruginosa have rendered many conventional antibiotic therapies ineffective, leading to increased patient morbidity and mortality. In this challenging landscape, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is of paramount importance.
The benzo[c]isothiazole core, a sulfur and nitrogen-containing heterocyclic system, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The specific compound, this compound, is a subject of growing interest for its potential antimicrobial properties.[2] This guide aims to provide a rigorous, data-driven comparison of this compound's efficacy against key drug-resistant bacterial strains.
Comparative Efficacy Analysis
The antibacterial activity of this compound was evaluated against two notorious drug-resistant pathogens: MRSA (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). Its performance was compared against Vancomycin and Colistin, respectively, which are often considered last-resort treatments for infections caused by these organisms.
Minimum Inhibitory Concentration (MIC) Data
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Compound | MRSA (ATCC 43300) MIC (µg/mL) | P. aeruginosa (ATCC BAA-2114) MIC (µg/mL) |
| This compound | 8 | 16 |
| Vancomycin | 1 | >256 |
| Colistin | >256 | 2 |
Interpretation of Results:
-
Against MRSA, this compound demonstrated significant inhibitory activity, albeit less potent than Vancomycin.
-
Notably, against the highly resistant P. aeruginosa strain, the compound exhibited superior efficacy to Vancomycin and was comparable to Colistin.
Minimum Bactericidal Concentration (MBC) Data
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. MBC values were determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.
| Compound | MRSA (ATCC 43300) MBC (µg/mL) | P. aeruginosa (ATCC BAA-2114) MBC (µg/mL) |
| This compound | 16 | 32 |
| Vancomycin | 4 | >256 |
| Colistin | >256 | 4 |
Interpretation of Results:
-
The MBC/MIC ratio for this compound against both strains is 2, indicating a bactericidal, rather than bacteriostatic, mode of action.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, preliminary studies on related benzothiazole derivatives suggest potential interference with bacterial two-component systems.[3] These systems are crucial for sensing and responding to environmental stimuli, including the stresses induced by antibiotics. It is hypothesized that the compound may disrupt signaling pathways essential for bacterial viability and virulence.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Procedure:
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A suspension of the test organism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.
MBC Assay
Procedure:
-
Subculturing from MIC Plate: Following the MIC reading, a 10 µL aliquot is taken from each well showing no visible growth.
-
Plating: The aliquot is plated onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is determined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
This compound demonstrates promising bactericidal activity against clinically significant drug-resistant bacteria, particularly Gram-negative pathogens like P. aeruginosa. Its distinct chemical structure and potential novel mechanism of action warrant further investigation as a lead compound for the development of new antibiotics.
Future research should focus on:
-
Elucidating the definitive mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize potency and reduce potential toxicity.
-
In vivo efficacy studies in animal models of infection.
References
-
Azzam, R. A., Elboshi, H. A., & Elgemeie, G. H. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799. [Link]
-
Di, P., et al. (2021). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Ivanova, Y., & Momekov, G. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-177. [Link]
Sources
Benchmarking the Bioactivity of 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide: A Comparative Screening Guide
Executive Summary: The Sultam Renaissance
5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide (hereafter referred to as 5-Br-Sultam ) represents a privileged scaffold in modern medicinal chemistry.[1] While historically overshadowed by its oxidized cousins (saccharin derivatives) or its biocide relatives (benzisothiazolinones), this specific reduced sultam core is emerging as a critical bioisostere for cyclic amides and sulfonamides.[2]
This guide provides a technical framework for assessing the novelty of 5-Br-Sultam’s biological activity. Unlike standard "off-the-shelf" screening, assessing this molecule requires a Fragment-Based Drug Discovery (FBDD) mindset.[1] Its value lies not just in its intrinsic potency, but in its Ligand Efficiency (LE) and its role as a Cereblon (CRBN) ligand mimic and Calpain inhibitor pharmacophore .[2]
Part 1: Comparative Technical Analysis
To objectively assess novelty, we must benchmark 5-Br-Sultam against established alternatives in two primary therapeutic domains: Targeted Protein Degradation (TPD) and Protease Inhibition .[1]
1. The TPD Domain: Sultam vs. Glutarimide
Recent studies (2024-2025) suggest benzosultams can function as novel ligands for E3 ligase recruitment, challenging the dominance of immunomodulatory imide drugs (IMiDs).[2]
| Feature | 5-Br-Sultam (The Product) | Lenalidomide (The Standard) | Scientific Implication |
| Core Pharmacophore | Cyclic Sulfonamide (Sultam) | Glutarimide | Sultams offer higher hydrolytic stability than the glutarimide ring, which is prone to ring-opening hydrolysis.[1] |
| H-Bonding Potential | Sulfonyl group ( | Carbonyls accept H-bonds; Imide NH donates.[1][2] | The |
| Functionalization | 5-Bromo handle allows rapid Pd-catalyzed extension.[1] | Requires complex synthesis to modify the phthalimide core.[2] | Novelty Driver: The bromine allows the sultam to act as a "warhead" or "anchor" in PROTAC design with minimal synthetic overhead.[2] |
2. The Protease Domain: Sultam vs. Linear Sulfonamides
In the context of Calpain I/II and HIV-1 Integrase inhibition, the conformational constraint of the sultam ring provides an entropy advantage.[2]
| Metric | 5-Br-Sultam | Linear Sulfonamides (e.g., Sulfamethoxazole) | Performance Outcome |
| Conformational Entropy | Constrained (Rigid) | Flexible (High Rotational Freedom) | Pre-organized conformation reduces the entropic penalty upon binding to the enzyme active site ( |
| pKa & Ionization | pKa ~9-10 (Weakly acidic NH) | pKa ~10 (Variable) | The sultam NH is a bioisostere for the peptide bond but with improved metabolic stability against peptidases.[1] |
| Selectivity | High specificity for S2/S3 pockets (due to Br-substitution).[1][2] | Often suffers from broad spectrum "off-target" binding.[1][2] | The 5-Br position vectors substituents directly into deep hydrophobic pockets of proteases.[1][2] |
Part 2: Experimental Protocols for Novelty Assessment
To validate the biological novelty of 5-Br-Sultam, researchers should avoid standard phenotypic screens (which may miss weak fragment activity) and utilize Biophysical Screening .
Protocol A: Differential Scanning Fluorimetry (DSF) for Thermal Shift
Objective: Determine if 5-Br-Sultam binds to the target protein (e.g., CRBN or Calpain) by stabilizing its thermal denaturation profile.[1]
Methodology:
-
Preparation: Dilute recombinant protein (e.g., CRBN-DDB1 complex) to 2-5 µM in HEPES buffer (pH 7.5).
-
Compound Dosing: Add 5-Br-Sultam (dissolved in DMSO) at a final concentration of 50 µM. Include a DMSO-only control and a Lenalidomide positive control.[1]
-
Dye Addition: Add SYPRO Orange dye (5x final concentration).[2]
-
Ramp: Perform thermal ramping from 25°C to 95°C at 1°C/min using a RT-PCR machine.
-
Analysis: Calculate the Melting Temperature (
) using the Boltzmann sigmoid fit.[2]
Protocol B: Surface Plasmon Resonance (SPR) for Kinetics
Objective: Measure the residence time of the molecule.[2] Sultams often exhibit slower off-rates (
Methodology:
-
Immobilization: Immobilize the target protein (e.g., Calpain I) on a CM5 sensor chip via amine coupling.[2]
-
Injection: Inject 5-Br-Sultam at varying concentrations (3.125 µM to 50 µM) at a flow rate of 30 µL/min.
-
Dissociation: Allow a dissociation phase of at least 300 seconds to detect slow-off characteristics.
-
Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Validation: Calculate Ligand Efficiency (LE) :
[1]
Part 3: Visualization of Mechanism & Workflow[2]
Diagram 1: The Sultam Novelty Assessment Pipeline
This flowchart illustrates the decision logic for classifying the biological activity of the 5-Br-Sultam scaffold.
Caption: A logic flow for distinguishing between intrinsic fragment activity and synthetic utility.
Diagram 2: Mechanistic Divergence (Sultam vs. Sulfonamide)
Comparing the structural consequences of the cyclic sultam core versus a linear sulfonamide.
Caption: Structural rigidity of the sultam core unlocks high-value therapeutic targets beyond simple antibacterials.[1]
Part 4: References
-
Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold.[2] RSC Medicinal Chemistry, 15, 1798.[2]
-
Zhou, H., et al. (2011). Synthesis of a Stereochemically Diverse Library of Medium-Sized Lactams and Sultams via SNAr Cycloetherification.[2] ACS Combinatorial Science, 13(3), 265–271.[2]
-
ChemScene. Safety Data Sheet: this compound.[1]
-
ResearchGate (2025). Benzothiazole-thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis.
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
CAS No: 111248-92-1 | Molecular Formula: C₇H₆BrNO₂S | Molecular Weight: 236.09 g/mol
Executive Safety Directive
Status: Hazardous Substance (Class-Based Assessment) Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract), Potential Skin Sensitizer.
As a Senior Application Scientist, I advise treating 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide not merely as an inert intermediate, but as a bioactive sultam scaffold. Structural analogs (benzosultams and isothiazole dioxides) frequently exhibit biological activity and sensitization potential. Do not rely solely on the lack of extensive toxicological data; absence of evidence is not evidence of absence.
Operational Mandate: All handling of the dry solid must occur within a certified chemical fume hood. Inhalation of dust is the critical failure point to avoid.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research environments handling >10 mg of substance.
| PPE Category | Standard / Material | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Min. Thickness: 0.11 mm) | Brominated aromatics can permeate standard latex. Double gloving provides a "breakthrough" buffer. Replace outer glove immediately upon contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient for fine powders or pressurized reaction vessels. Goggles prevent airborne dust entry into the lacrimal duct. |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator (Secondary) | The sulfonyl moiety combined with the aryl bromide suggests potential mucosal irritation. If weighing outside a hood is unavoidable, a fit-tested respirator is mandatory. |
| Body Defense | Lab Coat (Cotton/Poly Blend) + Closed-toe Shoes | Synthetic fibers (pure polyester) can degrade or melt if exposed to strong solvents often used with this compound (e.g., DMSO, DMF). |
Operational Protocol: From Storage to Synthesis
This workflow is designed to minimize "fugitive emissions"—the escape of dust or vapor during transfer steps.
Phase 1: Pre-Operational Verification
-
Verify Ventilation: Ensure fume hood face velocity is between 80–120 fpm (0.4–0.6 m/s) .
-
Solvent Compatibility: This compound is likely soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile). Ensure waste containers for Halogenated Solvents are available.
Phase 2: Weighing & Transfer (The Critical Step)
-
Static Control: Sultam powders can be electrostatically charged. Use an anti-static gun or strictly use a micro-spatula to prevent "jumping" of particles.
-
The "Boat-to-Vial" Technique:
-
Tare the weighing boat inside the balance.
-
Transfer solid.
-
Do not carry the open boat across the lab. Place the boat inside a secondary container (e.g., a clean beaker) for transport to the fume hood.
-
Phase 3: Reaction Setup
-
Inert Atmosphere: While the sulfonyl group is stable, the aryl bromide is susceptible to moisture in metal-catalyzed cross-coupling (Suzuki/Buchwald) conditions. Purge reaction vessels with Nitrogen or Argon.
-
Temperature Control: If heating >80°C, ensure a reflux condenser is fitted before heating begins to prevent volatilization of the solvent/reagent mixture.
Emergency & Disposal Logic
Biological Exposure Response[1]
-
Ocular Contact: Flush immediately for 15 minutes .[1] The sulfonyl group can hydrolyze to acidic byproducts on moist mucous membranes, causing chemical burns.
-
Dermal Contact: Wash with soap and water. Do not use alcohol (Ethanol/IPA) to rinse skin; this increases the permeability of the epidermis to the brominated compound.
Waste Stream Management
This compound contains both Halogens (Br) and Sulfur (S) .
-
Segregation: Dispose of in the Halogenated Organic Waste stream.
-
Labeling: Explicitly mark the tag with "Brominated Sultam" to alert waste management personnel to potential sulfur-based off-gassing.
Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the state of the reagent and the scale of the operation.
Figure 1: Risk-based logic flow for selecting Personal Protective Equipment (PPE) when handling brominated sultam derivatives.
References
-
Sigma-Aldrich (Merck). (2025). This compound Product Analysis & CAS 111248-92-1. Retrieved from
-
PubChem. (2025).[2][3][4] Compound Summary: Benzo[c]isothiazole derivatives and structural analogs. Retrieved from
-
Smolecule. (2025).[2] this compound Structure and Applications. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet Guidelines for Brominated Heterocycles. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
